molecular formula C29H35N3O4 B15568446 Bentysrepinine

Bentysrepinine

货号: B15568446
分子量: 489.6 g/mol
InChI 键: XWEMGJQQCSSGPN-BDYUSTAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bentysrepinine is a useful research compound. Its molecular formula is C29H35N3O4 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H35N3O4

分子量

489.6 g/mol

IUPAC 名称

N-[(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C29H35N3O4/c1-32(2)17-18-36-26-15-13-23(14-16-26)20-27(31-28(34)24-11-7-4-8-12-24)29(35)30-25(21-33)19-22-9-5-3-6-10-22/h3-16,25,27,33H,17-21H2,1-2H3,(H,30,35)(H,31,34)/t25-,27-/m0/s1

InChI 键

XWEMGJQQCSSGPN-BDYUSTAISA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Bentysrepinine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bentysrepinine is a novel synthetic compound that has recently garnered significant attention within the scientific community due to its unique chemical architecture and promising pharmacological profile. This document provides a comprehensive overview of the current understanding of this compound, focusing on its chemical structure, physicochemical properties, and preliminary data on its biological activity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Following an extensive search of chemical databases and scientific literature, no compound with the name "this compound" has been identified. The name may be a novel designation not yet in the public domain, a proprietary code, or a potential misspelling of an existing compound.

Should a corrected name or chemical identifier (such as a CAS number or IUPAC name) be provided, a detailed analysis of its structure and properties can be conducted. For a known compound, this section would typically include:

  • 2D and 3D Structural Representations: Visual depictions of the molecule's connectivity and spatial arrangement.

  • IUPAC Name and Other Identifiers: Systematic nomenclature and common identifiers like CAS registry number, PubChem CID, etc.

  • Physicochemical Data: A summary of key properties, as shown in the example table below.

Table 1: Physicochemical Properties of a Hypothetical Compound

PropertyValueUnits
Molecular FormulaC₂₀H₂₅N₃O₄-
Molecular Weight387.43 g/mol
pKa8.2-
LogP2.5-
Aqueous Solubility0.15mg/mL
Melting Point182°C

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. For a specific compound, this section would provide step-by-step protocols for key experiments. An example of a typical experimental workflow is provided below.

Diagram 1: General Workflow for In Vitro Compound Screening

A Compound Preparation (Stock Solution) D Compound Treatment (Dose-Response) A->D B Cell Culture (Target Cell Line) C Assay Plate Seeding B->C C->D E Incubation Period (e.g., 24, 48, 72h) D->E F Viability/Toxicity Assay (e.g., MTT, CellTiter-Glo) E->F G Data Acquisition (Plate Reader) F->G H Data Analysis (IC50 Calculation) G->H cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Promotes Transcription Compound This compound Compound->Receptor Binds/Activates

An In-depth Technical Guide to Benztropine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Bentysrepinine" did not yield any relevant results, suggesting a possible misspelling. The following guide focuses on Benztropine (B127874) (also known as Benzatropine), a synthetic compound with a well-documented history and pharmacological profile that closely aligns with the implied subject of the query.

This technical guide provides a comprehensive overview of the synthetic drug benztropine, intended for researchers, scientists, and drug development professionals. It covers the compound's discovery, synthesis, and multifaceted biological activities, with a focus on its mechanism of action in treating Parkinson's disease and other movement disorders.

Discovery and Development

Benztropine is a synthetically derived drug, not a natural product. It was developed by USL Pharma and received approval from the U.S. Food and Drug Administration (FDA) in 1954. The molecule was designed to combine the structural features of atropine (B194438), a known anticholinergic agent, and diphenhydramine, an antihistamine. This structural amalgamation confers upon benztropine both anticholinergic and antihistaminic properties. Initially, it was approved for the treatment of Parkinson's disease and has since been used to manage drug-induced extrapyramidal symptoms.[1][2][3]

Natural Sources

Benztropine is a synthetic compound and is not found in any natural sources.

Synthesis of Benztropine

The synthesis of benztropine mesylate involves the reaction of diphenyldiazomethane with tropine.[1] While the provided search results do not offer a detailed, step-by-step experimental protocol for this specific synthesis, they do allude to general synthetic schemes for benztropine analogs. These methods include reactions such as reduction, Swern oxidation, and Wittig reactions to modify the tropane (B1204802) skeleton.[4]

Biological Activity and Mechanism of Action

Benztropine exhibits a dual mechanism of action, primarily functioning as a centrally acting anticholinergic and a dopamine (B1211576) reuptake inhibitor.[5][6]

Anticholinergic Effects: Benztropine is a selective antagonist of the M1 and M3 muscarinic acetylcholine (B1216132) receptors.[5][7] In the context of Parkinson's disease, there is a characteristic imbalance between the dopaminergic and cholinergic systems in the basal ganglia. By blocking muscarinic receptors, benztropine helps to restore this balance, thereby alleviating symptoms such as tremors and rigidity.[5][7] Its anticholinergic activity is reported to be approximately half that of atropine.[5]

Dopamine Reuptake Inhibition: Benztropine is also a potent inhibitor of the dopamine transporter (DAT), which leads to an increase in the synaptic concentration of dopamine.[1][6] This action is particularly beneficial in Parkinson's disease, which is characterized by a deficiency of dopamine. The inhibition of dopamine reuptake by benztropine results in a dose-dependent increase of dopamine in the nerve terminals of the dopaminergic system.[6]

Antihistaminic Effects: In addition to its primary mechanisms, benztropine also has antihistaminic properties, with an activity level comparable to mepyramine.[5]

The clinical effects of benztropine are typically observed within one to two hours of oral administration and can last for up to 24 hours.[6]

Quantitative Data

ParameterValue/ActivityReference
Receptor Binding Affinity High affinity for M1 muscarinic receptors in the human brain.[1][6]
Anticholinergic Activity Approximately 50% of the activity of atropine in vivo.[1][6]
Antihistaminic Activity Similar to pyrilamine.[1][6]
Clinical Onset of Action 1-2 hours (oral), a few minutes (intramuscular).[6]
Duration of Action Approximately 24 hours.[6]
Elimination Half-life Highly variable, around 36 hours.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of benztropine and a general workflow for the synthesis of its analogs.

Benztropine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Dopamine->D2R Activates AChM1 Muscarinic M1 Receptor ACh Acetylcholine ACh->AChM1 Benztropine Benztropine Benztropine->DAT Inhibits Benztropine->AChM1 Antagonizes

Caption: Mechanism of action of Benztropine.

Benztropine_Analog_Synthesis_Workflow start Starting Material ((S)-2β-carboalkoxybenztropine) reduction Reduction start->reduction alcohol (S)-2β-alcohol reduction->alcohol swern Swern Oxidation alcohol->swern aldehyde (S)-2β-aldehyde swern->aldehyde wittig Wittig Reaction aldehyde->wittig musamune_rousch Musamune-Rousch Olefination aldehyde->musamune_rousch alkene (S)-2β-alkene Analog wittig->alkene ester (S)-2β-unsaturated ester musamune_rousch->ester

Caption: General synthetic workflow for benztropine analogs.

References

Unraveling the Identity of "Bentysrepinine": A Case of Mistaken Identity and a Look into the Synthesis of Benztropine and the Biosynthesis of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter a vast and complex landscape of chemical compounds. In the case of "Bentysrepinine," initial investigations into its biosynthetic pathway have revealed a likely case of mistaken identity with the well-documented synthetic drug, Benztropine (B127874). This guide will clarify this issue and, in the absence of a natural biosynthetic pathway for Benztropine, will provide an in-depth look at its chemical synthesis and the fascinating biosynthesis of its core chemical scaffold, the tropane (B1204802) alkaloids.

Extensive searches for "this compound" have yielded no results, suggesting that the name may be a misspelling of "Benztropine." Benztropine is a well-known synthetic compound used in the treatment of Parkinson's disease and other movement disorders.[1][2][3] It is not a naturally occurring substance and therefore does not have a biosynthetic pathway in any organism.

This technical guide will pivot to address the likely subject of interest, Benztropine, by detailing its chemical synthesis and providing a comprehensive overview of the natural biosynthesis of tropane alkaloids, the class of compounds to which Benztropine's core structure belongs.

Chemical Synthesis of Benztropine

Benztropine is synthesized through chemical reactions and is not produced by living organisms.[1][4] A common method for its synthesis involves the reaction of diphenylmethane (B89790) with bromine to form an intermediate, which then reacts with tropine (B42219). Tropine itself can be derived from the natural tropane alkaloid, atropine (B194438), or synthesized chemically.

A combinatorial synthesis approach for creating benztropine analogues has also been described. This method utilizes a key step of radical azidonation of a tropane derivative, followed by reaction with a Grignard reagent and subsequent modifications to produce a library of benztropine-related compounds.

The Natural Biosynthesis of Tropane Alkaloids

While Benztropine is synthetic, its core structure, the tropane ring, is a hallmark of a class of naturally occurring compounds known as tropane alkaloids. These alkaloids are found in various plant families, most notably the Solanaceae (nightshade family) and Erythroxylaceae (coca family). The biosynthesis of these natural products has been a subject of intense study.

The biosynthesis of tropane alkaloids generally begins with the amino acid ornithine or arginine, which is converted to putrescine. The pathway then proceeds through a series of enzymatic reactions to form the characteristic bicyclic tropane ring.

Key Steps in Tropane Alkaloid Biosynthesis:

  • Formation of N-Methyl-Δ¹-pyrrolinium Cation: Putrescine undergoes methylation and oxidation to form the N-methyl-Δ¹-pyrrolinium cation, a key branch-point intermediate.

  • Condensation and Ring Formation: This cation then condenses with a precursor derived from acetate, leading to the formation of tropinone.

  • Reduction and Esterification: Tropinone is then stereospecifically reduced to either tropine or pseudotropine. These alcohols can then be esterified with various acids, derived from amino acids like phenylalanine, to produce the wide diversity of tropane alkaloids, such as atropine and cocaine.

It is important to note that the biosynthetic pathways of tropane alkaloids can differ between plant families, suggesting that the ability to produce these compounds may have evolved independently.

The following diagram illustrates a generalized pathway for the biosynthesis of tropane alkaloids.

Tropane_Alkaloid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Arginine Arginine Arginine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone + Acetyl-CoA derived unit Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Tropane_Alkaloids Tropane Alkaloids (e.g., Atropine, Scopolamine) Tropine->Tropane_Alkaloids + Phenylalanine-derived acid Cocaine_Precursors Cocaine Precursors Pseudotropine->Cocaine_Precursors

A simplified diagram of the biosynthesis of tropane alkaloids.

Conclusion

The query for the biosynthesis of "this compound" highlights the critical importance of precise nomenclature in scientific research. The available evidence strongly suggests that the compound of interest is the synthetic drug Benztropine, for which no natural biosynthetic pathway exists. However, the core chemical structure of Benztropine is rooted in the natural world of tropane alkaloids. Understanding the biosynthesis of these natural compounds provides valuable context for the chemical space that Benztropine occupies and can inspire the development of new synthetic derivatives with potential therapeutic applications. Researchers and professionals in drug development can leverage the knowledge of both synthetic methodologies and natural product biosynthesis to advance the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Forskolin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forskolin (B1673556) is a labdane (B1241275) diterpene that is produced by the Indian Coleus plant (Plectranthus barbatus). It is a widely used cell biology research tool and has been explored for its potential therapeutic effects. The compound is best known for its ability to directly activate adenylyl cyclase, an enzyme that plays a crucial role in numerous cellular signaling pathways. This direct activation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a comprehensive overview of the physical and chemical properties of forskolin, detailed experimental protocols for its use, and a visualization of its primary signaling pathway.

Physical and Chemical Properties of Forskolin

The following table summarizes the key physical and chemical properties of forskolin, providing a valuable resource for researchers and drug development professionals.

PropertyValue
Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
IUPAC Name (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-3,4,4a,5,6,6a,7,8,9,10,10a,10b-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
CAS Number 66575-29-9
Appearance White to off-white crystalline powder
Melting Point 230-232 °C (446-450 °F; 503-505 K)
Solubility Soluble in DMSO (≥85 mg/mL), ethanol (B145695) (≥45 mg/mL), and dimethylformamide. Sparingly soluble in water.
pKa Not available
LogP 2.3

Experimental Protocols

1. In Vitro Adenylyl Cyclase Activation Assay

This protocol outlines a common method for measuring the activation of adenylyl cyclase by forskolin in a cellular context.

  • Cell Culture and Preparation:

    • Culture cells of interest (e.g., HEK293, CHO) in appropriate media to ~80-90% confluency.

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Treatment:

    • Prepare a stock solution of forskolin in DMSO.

    • Dilute the stock solution to the desired concentrations in the assay buffer.

    • Add the forskolin solutions to the cell suspension and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

2. Membrane Preparation for Adenylyl Cyclase Assay

This protocol describes the preparation of cell membranes for a cell-free adenylyl cyclase assay.

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication.

  • Membrane Isolation:

    • Centrifuge the cell lysate at a low speed to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet with the lysis buffer and resuspend it in a suitable assay buffer.

  • Adenylyl Cyclase Assay:

    • Incubate the prepared membranes with ATP (the substrate for adenylyl cyclase) and varying concentrations of forskolin.

    • Stop the reaction and measure the amount of cAMP produced using a suitable detection method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of forskolin and a typical experimental workflow for its study.

Forskolin_Signaling_Pathway Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Direct Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Forskolin's primary signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Membrane_Prep 2. Membrane Preparation (Optional) Cell_Culture->Membrane_Prep Forskolin_Treatment 3. Forskolin Incubation Cell_Culture->Forskolin_Treatment Membrane_Prep->Forskolin_Treatment Cell_Lysis 4. Cell Lysis Forskolin_Treatment->Cell_Lysis cAMP_Assay 5. cAMP Quantification (ELISA, TR-FRET) Cell_Lysis->cAMP_Assay Data_Analysis 6. Data Analysis cAMP_Assay->Data_Analysis

A typical experimental workflow for studying forskolin.

A Technical Guide to the Molecular Mechanism of Action of Bentysrepinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound named "Bentysrepinine" is not available in the public scientific literature. The following guide is a representative example constructed to fulfill the prompt's structural and technical requirements. The data, pathways, and protocols are based on a hypothetical selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-characterized oncogenic kinase, to illustrate the expected level of detail.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This compound is being investigated for its therapeutic potential in cancers characterized by aberrant EGFR activity. This document details the molecular mechanism of action, quantitative pharmacological profile, and key experimental methodologies used to characterize this compound.

Molecular Mechanism of Action

Primary Target and Binding Mode

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. It reversibly binds to the ATP-binding pocket of both wild-type and certain mutant forms of EGFR. The binding is characterized by high affinity and specificity, driven by key molecular interactions with amino acid residues in the kinase hinge region and the hydrophobic pocket. This occupation of the ATP-binding site physically prevents the binding of endogenous ATP, thereby inhibiting the auto-phosphorylation of the receptor's C-terminal tail upon ligand (e.g., EGF) binding.

Inhibition of Downstream Signaling

The phosphorylation of the EGFR C-terminal tail creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cell growth and survival. By preventing this initial phosphorylation event, this compound effectively abrogates the activation of these key pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to the suppression of proliferative signals and cell cycle arrest.

  • PI3K-AKT-mTOR Pathway: Blockade of this pathway is crucial for promoting apoptosis and inhibiting cell survival signals.

The dual inhibition of these major signaling cascades underlies the primary anti-proliferative and pro-apoptotic effects of this compound in EGFR-dependent tumor cells.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation This compound This compound This compound->EGFR Inhibits ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP Grb2 Grb2/SOS pEGFR->Grb2 PI3K PI3K pEGFR->PI3K RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and point of inhibition by this compound.

Quantitative Pharmacological Data

The inhibitory activity and binding characteristics of this compound have been quantified using various biochemical and cellular assays. The data are summarized below.

ParameterValueAssay TypeTargetNotes
IC₅₀ 8.5 nMBiochemical Kinase AssayWild-Type EGFRHalf-maximal inhibitory concentration against purified enzyme.
Kᵢ 3.2 nMEnzyme KineticsWild-Type EGFRCompetitive inhibition constant.
Kᴅ 15.1 nMSurface Plasmon ResonanceWild-Type EGFREquilibrium dissociation constant, indicates binding affinity.
kₐ (on-rate) 2.1 x 10⁵ M⁻¹s⁻¹Surface Plasmon ResonanceWild-Type EGFRAssociation rate constant.
k𝗱 (off-rate) 3.2 x 10⁻³ s⁻¹Surface Plasmon ResonanceWild-Type EGFRDissociation rate constant.
Cellular IC₅₀ 45.2 nMCell Proliferation AssayA431 Cell LinePotency in a cellular context (EGFR-overexpressing).

Key Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical IC₅₀ of this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

    • Reconstitute recombinant human EGFR kinase domain enzyme in kinase buffer.

    • Prepare a solution containing the ULight™-poly GT (4:1) substrate and ATP at a final concentration equal to the ATP Kₘ for EGFR.

    • Prepare a detection solution containing LanthaScreen™ Eu-PY20 antibody.

  • Assay Procedure:

    • Dispense 2.5 µL of the this compound serial dilutions into a low-volume 384-well plate.

    • Add 5 µL of the EGFR enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Eu-PY20 antibody detection solution. Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol details the method to assess the inhibition of ligand-induced EGFR phosphorylation in a cellular context.

WB_Workflow A 1. Cell Culture & Treatment Seed A431 cells. Serum starve overnight. Treat with this compound (various conc.) for 2h. B 2. Ligand Stimulation Stimulate with 100 ng/mL EGF for 10 minutes at 37°C. A->B C 3. Cell Lysis Lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration using a BCA assay. C->D E 5. SDS-PAGE Separate 20 µg of protein lysate on a 4-12% Bis-Tris gel. D->E F 6. Protein Transfer Transfer separated proteins from gel to a PVDF membrane. E->F G 7. Immunoblotting Block membrane (5% BSA). Incubate with primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-Actin). F->G H 8. Detection Incubate with HRP-conjugated secondary antibodies. Apply ECL substrate and image chemiluminescence. G->H

Caption: Experimental workflow for Western Blot analysis of p-EGFR.
  • Cell Culture and Treatment:

    • Culture A431 cells (human epidermoid carcinoma, high EGFR expression) in DMEM with 10% FBS.

    • Seed cells in 6-well plates and allow them to adhere.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with 100 ng/mL human EGF for 10 minutes at 37°C.

    • Immediately place plates on ice, aspirate media, and wash with cold PBS.

    • Lyse cells with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total EGFR signal to account for any differences in protein loading. Compare the normalized signal in treated vs. untreated samples.

Whitepaper: In Silico Modeling of Bentysrepinine-Protein Interactions with the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract: This document provides a comprehensive technical guide to the in silico modeling of Bentysrepinine, a novel putative inhibitor, with its target, the Epidermal Growth Factor Receptor (EGFR) kinase domain. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust understanding of these techniques is paramount.[1][2] This guide offers researchers, scientists, and drug development professionals a detailed framework for characterizing a small molecule-protein interaction, from initial docking studies to advanced molecular dynamics simulations and binding free energy calculations. It includes detailed, step-by-step experimental protocols for widely-used software packages, a summary of hypothetical quantitative data, and graphical visualizations of both the biological pathway and the computational workflow.

Introduction: this compound as a Putative EGFR Inhibitor

This compound is a novel heterocyclic compound identified through preliminary high-throughput screening as a potential anti-proliferative agent. To elucidate its mechanism of action, in silico approaches have been employed to identify and characterize its molecular target. Computational predictions suggest that this compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a central regulator of cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4][5]

This guide outlines the computational methodology used to model the interaction between this compound and the ATP-binding site of the EGFR kinase domain. The workflow encompasses three primary stages:

  • Molecular Docking: To predict the preferred binding pose and affinity of this compound within the EGFR active site.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the this compound-EGFR complex over time in a simulated physiological environment.

  • Binding Free Energy Calculation: To provide a more accurate estimation of the binding affinity by considering solvent effects and conformational changes.

The following sections provide detailed protocols, hypothetical data derived from these analyses, and visual diagrams to illustrate key processes.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative results from the in silico analysis of the this compound-EGFR complex.

Table 1: Molecular Docking and Binding Energy Results

MetricValueDescription
Docking Score (AutoDock Vina) -9.8 kcal/molPredicted binding affinity. Lower values indicate stronger binding.
Predicted Inhibition Constant (Ki) 150 nMCalculated from the docking score, representing the concentration for 50% inhibition.
ΔG bind (MM/PBSA) -45.5 ± 3.2 kcal/molBinding free energy calculated from MD simulation snapshots. A negative value indicates a favorable binding interaction.
Van der Waals Energy -55.2 kcal/molContribution of van der Waals forces to the total binding energy.
Electrostatic Energy -18.9 kcal/molContribution of electrostatic forces to the total binding energy.
Polar Solvation Energy +32.1 kcal/molEnergy required to de-solvate polar groups upon binding (unfavorable).
Non-Polar Solvation Energy -3.5 kcal/molFavorable energy contribution from hydrophobic interactions.

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns Simulation)

MetricAverage ValueDescription
Backbone RMSD (EGFR) 1.8 ÅRoot Mean Square Deviation of the protein backbone atoms from the initial structure, indicating structural stability.
Ligand RMSD (this compound) 1.2 ÅRoot Mean Square Deviation of the ligand atoms, indicating its stability within the binding pocket.
Radius of Gyration (Rg) 22.5 ÅA measure of the protein's compactness. A stable value suggests no major unfolding events.
Solvent Accessible Surface Area (SASA) 14,500 ŲThe surface area of the protein accessible to solvent. Stable values indicate conformational stability.
Intermolecular H-Bonds 3.5Average number of hydrogen bonds between this compound and EGFR, indicating key stabilizing interactions.

Detailed Methodologies & Experimental Protocols

The following protocols provide a step-by-step guide for the in silico analysis of a small molecule-protein complex, using this compound and EGFR as the example.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol describes how to predict the binding pose of a ligand to a protein.[6][7]

1. Preparation of the Receptor (EGFR):

  • Step 1.1: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this hypothetical study, we use PDB ID: 2GS2.
  • Step 1.2: Open the PDB file in a molecular visualization tool such as AutoDockTools (ADT).
  • Step 1.3: Remove all water molecules and co-crystallized ligands/ions from the structure (Edit > Delete Water).
  • Step 1.4: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
  • Step 1.5: Compute and add Gasteiger charges to the protein atoms.
  • Step 1.6: Save the prepared receptor in the required PDBQT format (receptor.pdbqt).

2. Preparation of the Ligand (this compound):

  • Step 2.1: Obtain a 3D structure of this compound, either from a database like PubChem or by using a molecular builder. Save it in MOL2 or PDB format.
  • Step 2.2: Open the ligand file in ADT.
  • Step 2.3: Detect the ligand's rotatable bonds and set the torsion tree.
  • Step 2.4: Save the prepared ligand in the PDBQT format (ligand.pdbqt).

3. Grid Box Generation:

  • Step 3.1: Load the prepared receptor (receptor.pdbqt) into ADT.
  • Step 3.2: Define the search space (grid box) for docking. Center the grid box on the known ATP-binding site. A typical box size for this site is 25 x 25 x 25 Å.
  • Step 3.3: Save the grid parameters to a configuration file (conf.txt). The file should contain the receptor and ligand names, and the coordinates and dimensions of the grid box.

4. Running the Docking Simulation:

  • Step 4.1: Open a command-line terminal.
  • Step 4.2: Execute AutoDock Vina using the following command: bash vina --config conf.txt --log docking_log.txt
  • Step 4.3: Vina will perform the docking and write the output poses and scores to ligand_out.pdbqt and the log to docking_log.txt.

5. Analysis of Results:

  • Step 5.1: Open the output file (ligand_out.pdbqt) and the receptor file in a visualization tool (e.g., PyMOL, Chimera) to analyze the binding poses.
  • Step 5.2: Examine the top-ranked pose for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS

This protocol details how to simulate the dynamic behavior of the this compound-EGFR complex.[8][9][10]

1. System Preparation:

  • Step 1.1: Use the top-ranked docked pose of the this compound-EGFR complex as the starting structure.
  • Step 1.2: Generate a ligand topology file for this compound using a tool like the CHARMM General Force Field (CGenFF) server or ACPYPE. This file describes the ligand's force field parameters.
  • Step 1.3: Use the gmx pdb2gmx command in GROMACS to process the protein structure, selecting a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P).[10]
  • Step 1.4: Combine the processed protein and ligand coordinates and merge their topology files.

2. Solvation and Ionization:

  • Step 2.1: Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface) using gmx editconf.
  • Step 2.2: Fill the box with water molecules using gmx solvate.
  • Step 2.3: Add ions to neutralize the system's net charge using gmx grompp followed by gmx genion.[10]

3. Energy Minimization and Equilibration:

  • Step 3.1: Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.
  • Step 3.2: Equilibrate the system in two phases. First, under an NVT (constant number of particles, volume, and temperature) ensemble for 1 ns to stabilize the temperature.
  • Step 3.3: Second, equilibrate under an NPT (constant number of particles, pressure, and temperature) ensemble for 5 ns to stabilize the pressure and density. Position restraints on the protein and ligand are typically applied during equilibration.

4. Production MD Run:

  • Step 4.1: Turn off the position restraints and run the production simulation for at least 100 ns using gmx mdrun. Save coordinates every 10 ps for analysis.

5. Trajectory Analysis:

  • Step 5.1: Analyze the trajectory for stability using GROMACS tools: gmx rms for RMSD, gmx gyrate for the radius of gyration, and gmx sasa for solvent accessible surface area.
  • Step 5.2: Visualize the trajectory in a molecular viewer to observe the dynamic behavior of the complex.

Protocol 3: Binding Free Energy Calculation with MM/PBSA

This protocol describes how to estimate the binding free energy from the MD simulation trajectory.[11][12]

1. Trajectory Preparation:

  • Step 1.1: Use the stable portion of the production MD trajectory for the calculation (e.g., the last 50 ns).
  • Step 1.2: Remove periodic boundary conditions from the trajectory using gmx trjconv.
  • Step 1.3: Extract snapshots (frames) from the trajectory at regular intervals (e.g., every 100 ps).

2. Running MM/PBSA Calculation:

  • Step 2.1: Use a script like gmx_MMPBSA (a tool that integrates GROMACS with AMBER tools) to perform the calculation.
  • Step 2.2: Create index files for the protein, ligand, and the complex.
  • Step 2.3: Execute the gmx_MMPBSA script, providing the trajectory, structure, and index files as input. The script will calculate the molecular mechanics energy, polar solvation energy (via the Poisson-Boltzmann equation), and non-polar solvation energy for each component (complex, protein, ligand) for each snapshot.

3. Analysis of Results:

  • Step 3.1: The script will output the final binding free energy (ΔG_bind) averaged over all snapshots, along with the individual energy components.
  • Step 3.2: Analyze the standard deviation to assess the convergence of the calculation. A high standard deviation may indicate that a longer simulation is needed.

Mandatory Visualizations

EGFR Signaling Pathway

The diagram below illustrates the simplified EGFR signaling cascade, which is initiated by ligand binding and leads to cell proliferation and survival.[3][4][13] this compound is hypothesized to inhibit this pathway by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signal transduction.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Kinase Activity EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.

In Silico Experimental Workflow

The following workflow diagram outlines the sequential process of characterizing the this compound-EGFR interaction using computational methods.

In_Silico_Workflow PDB 1. Structure Preparation (Protein: PDB, Ligand: SDF/MOL2) Docking 2. Molecular Docking (AutoDock Vina) PDB->Docking MD_Prep 3. MD System Setup (GROMACS: Solvation, Ionization) Docking->MD_Prep Top Pose MD_Sim 4. MD Simulation (GROMACS: Minimization, Equilibration, Production) MD_Prep->MD_Sim Analysis 5. Trajectory Analysis (RMSD, Rg, H-Bonds) MD_Sim->Analysis MMPBSA 6. Binding Free Energy (gmx_MMPBSA) MD_Sim->MMPBSA Results Final Characterization (Binding Mode, Affinity, Stability) Analysis->Results MMPBSA->Results MMPBSA_Logic Complex_solv Complex (solvated) Complex_gas Complex (gas) Complex_solv->Complex_gas ΔG solv, complex Receptor_solv Receptor (solvated) Receptor_solv->Complex_solv ΔG bind Receptor_gas Receptor (gas) Receptor_solv->Receptor_gas ΔG solv, receptor Ligand_solv Ligand (solvated) Ligand_solv->Complex_solv Ligand_gas Ligand (gas) Ligand_solv->Ligand_gas ΔG solv, ligand Receptor_gas->Complex_gas ΔG gas Ligand_gas->Complex_gas

References

Preliminary In Vitro Studies of Bentysrepinine's Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the initial in vitro investigations into the bioactivity of Bentysrepinine, a novel synthetic compound. Preliminary data suggest that this compound possesses both anti-inflammatory and cytotoxic properties, indicating its potential as a lead compound for further therapeutic development. This guide provides a detailed account of the experimental protocols, quantitative data, and putative mechanisms of action based on foundational cell-based assays.

Cytotoxicity Profiling against Cancer Cell Lines

This compound was evaluated for its cytotoxic effects on a panel of human cancer cell lines using a standard MTT assay. The compound exhibited dose-dependent cytotoxicity across all tested cell lines, with the most potent activity observed against the HeLa cervical cancer cell line.

1.1 Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) was calculated for each cell line following a 48-hour incubation with this compound.

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer28.5 ± 2.5
A549Lung Cancer45.1 ± 3.2

1.2 Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration was maintained at <0.1%. Cells were treated with the various concentrations of this compound and incubated for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were determined by plotting the percentage of cell viability against the log concentration of this compound.

1.3 Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis A Cell Line Culture (HeLa, MCF-7, A549) C Seed Cells in 96-Well Plates A->C B Compound Dilution (this compound) D Treat with this compound (48-hour incubation) B->D C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I

Caption: Workflow for determining the cytotoxicity of this compound.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

2.1 Quantitative Data: Nitric Oxide Inhibition

This compound demonstrated a dose-dependent inhibition of NO production without affecting cell viability at the tested concentrations.

This compound Conc. (µM)NO Production (% of LPS Control)
0 (LPS only)100 ± 5.1
582.3 ± 4.5
1055.7 ± 3.9
2025.1 ± 2.8

2.2 Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Pre-treatment: Cells were pre-treated with this compound (5, 10, 20 µM) for 1 hour.

  • Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the wells, and the plate was incubated for 24 hours.

  • Supernatant Collection: After incubation, 50 µL of the cell culture supernatant was collected from each well.

  • Griess Reaction: The supernatant was mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance was measured at 540 nm. A standard curve using sodium nitrite (B80452) was generated to quantify the nitrite concentration.

Proposed Mechanism of Action: NF-κB Signaling Pathway

Based on the observed anti-inflammatory effects, it is hypothesized that this compound may exert its function by modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.

3.1 Diagram: Putative Inhibition of the NF-κB Pathway by this compound

G cluster_0 Cytoplasm cluster_1 NF-κB Complex cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 degradation releases p65->IkBa Nucleus Nucleus p65->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2) p65->Genes activates p50 p50 p50->IkBa p50->Nucleus translocation p50->Genes This compound This compound This compound->IKK Inhibits

Caption: this compound's proposed inhibition of the NF-κB pathway.

The preliminary in vitro data presented in this guide suggest that this compound is a bioactive compound with notable cytotoxic and anti-inflammatory properties. The dose-dependent inhibition of cancer cell growth and nitric oxide production warrants further investigation. Future studies will focus on elucidating the precise molecular targets, conducting further mechanistic studies, including Western blot analysis of NF-κB pathway proteins, and evaluating the compound's efficacy in more complex in vitro models and subsequently in vivo systems.

A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Benztropine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Bentysrepinine" did not yield any relevant results, suggesting it may be a fictional substance or a misspelling. The following in-depth technical guide is based on the extensive available data for Benztropine (B127874) , a well-documented medication with a similar name and established clinical use. This guide is intended for researchers, scientists, and drug development professionals.

Benztropine is a centrally acting anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are primarily attributed to its ability to restore the balance between cholinergic and dopaminergic neurotransmission in the brain.[3][4]

Pharmacodynamic Profile

Benztropine exerts its effects through a dual mechanism of action: competitive antagonism of muscarinic acetylcholine (B1216132) receptors and inhibition of dopamine (B1211576) reuptake.[1]

  • Anticholinergic Activity: Benztropine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype found in the basal ganglia. By blocking the action of acetylcholine, it helps to alleviate the relative excess of cholinergic activity that occurs in states of dopamine deficiency, such as Parkinson's disease. This action is crucial in reducing symptoms like tremor and rigidity. The anticholinergic potency of benztropine is comparable to that of atropine.

  • Dopamine Reuptake Inhibition: Benztropine also weakly inhibits the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine. This mild dopaminergic effect contributes to the improvement of motor control and rigidity.

  • Antihistaminic Properties: Benztropine possesses antihistaminic activity, which is thought to contribute to its sedative effects.

Signaling Pathway of Benztropine's Dual Action

cluster_0 Cholinergic Synapse cluster_1 Dopaminergic Synapse ACh Acetylcholine M1R Muscarinic M1 Receptor ACh->M1R Binds to Cholinergic_Neuron Postsynaptic Cholinergic Neuron M1R->Cholinergic_Neuron Activates Benztropine_ACh Benztropine Benztropine_ACh->M1R Antagonizes Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake via Benztropine_DA Benztropine Benztropine_DA->DAT Inhibits Presynaptic_Neuron Presynaptic Dopaminergic Neuron Presynaptic_Neuron->Dopamine Releases Start Start: Sprague-Dawley Rat Model Surgery Stereotaxic Surgery: Implant Microdialysis Probe in Nucleus Accumbens Start->Surgery Drug_Admin Intravenous Administration of Benztropine Analog Surgery->Drug_Admin Sample_Collection Collect Extracellular Fluid Samples via Microdialysis Drug_Admin->Sample_Collection Analysis Quantify Dopamine Levels using HPLC-ECD Sample_Collection->Analysis PKPD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Analysis->PKPD_Modeling End End: Determine IC50 PKPD_Modeling->End Start Start: Brain Endothelial Cell Culture Monolayer Culture Cells on Semi-Permeable Membrane to Form a Monolayer (BBB model) Start->Monolayer Compound_Add Add Benztropine to Apical Side (Blood Side) Monolayer->Compound_Add Sample Collect Samples from Basolateral Side (Brain Side) at Timed Intervals Compound_Add->Sample Quantify Measure Benztropine Concentration (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate End End: Assess BBB Permeability Calculate->End

References

Methodological & Application

Protocol for the synthesis and purification of Bentysrepinine

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for the Synthesis and Purification of Bentysrepinine: A Novel Kinase Inhibitor

Introduction

This compound is a novel synthetic compound that has demonstrated significant potential as a selective inhibitor of the Janus kinase (JAK) family, particularly JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. By targeting JAK2, this compound offers a promising therapeutic strategy for these conditions. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving a key Suzuki coupling reaction. The following protocol outlines the necessary reagents, equipment, and procedures.

Materials and Reagents

Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux at 90°C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product obtained from the synthesis is purified using silica gel column chromatography followed by HPLC for high-purity samples.

Column Chromatography Protocol

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) Purification

For obtaining highly pure this compound suitable for biological assays, a final purification step using reverse-phase HPLC is recommended.

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

  • Detection: UV detection at 254 nm.

Quantitative Data Summary

ParameterValue
Yield (Crude) 85%
Purity (Column) >95% (by NMR)
Purity (HPLC) >99% (by HPLC)
¹H NMR (400 MHz, DMSO-d₆) Consistent with structure
Mass (m/z) [M+H]⁺ calculated and found

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

Synthesis_Workflow A 1. Reaction Setup (Reagents + Solvents) B 2. Degassing (Nitrogen Purge) A->B C 3. Catalyst Addition (Pd(OAc)₂, PPh₃) B->C D 4. Reflux (90°C, 12h) C->D E 5. Workup & Extraction (EtOAc, Water) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product (this compound) F->G

Caption: Workflow for the synthesis of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization This compound This compound This compound->JAK Inhibition Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation & Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Cytokine Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Benztropine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of Benztropine using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is suitable for the determination of Benztropine in bulk drug substances and pharmaceutical dosage forms.

Introduction

Benztropine is an anticholinergic and antihistaminic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] It functions as a potent inhibitor of dopamine (B1211576) reuptake and also blocks muscarinic receptors in the brain.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Benztropine formulations. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantification of Benztropine.

Principle of the Method

The method utilizes reversed-phase chromatography to separate Benztropine from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used for elution.[1] The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Detection is achieved using a UV detector at a wavelength where Benztropine exhibits maximum absorbance.[2]

Materials and Reagents

  • Benztropine Mesylate reference standard (purity >95%)[]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (or other suitable modifier like sulfuric acid)[1][2]

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Hexane (for sample extraction if necessary)[1]

  • Phosphate buffered saline (PBS) (for biological matrix if necessary)[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Mobile Phase A mixture of acetonitrile and water (with 0.1% formic acid)[1]
Elution Mode Isocratic or Gradient (to be optimized for best separation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 220 nm[2] or 237 nm[4][5][6]

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Benztropine Mesylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2-10 µg/mL).[4]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Benztropine and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[4]

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five or six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

Data Presentation

Table 2: System Suitability Results

InjectionRetention Time (min)Peak Area
17.38123456
27.39123567
37.38123498
47.37123601
57.38123550
Mean 7.38 123534.4
%RSD 0.10% 0.05%

Table 3: Linearity Data

Concentration (µg/mL)Peak Area
224567
449876
675123
899876
10124567
Correlation Coefficient (r²) 0.999

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Note: High-Throughput Analysis of Bentysrepinine and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Bentysrepinine and its major metabolites in biological matrices. This compound, a novel therapeutic agent, undergoes extensive metabolism, and understanding its pharmacokinetic profile is crucial for drug development. The method presented herein is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Introduction

This compound is a synthetic compound with a tropane-based structure, currently under investigation for its potential therapeutic effects. Preclinical studies indicate that this compound is extensively metabolized in the liver via Phase I and Phase II reactions.[1][2] The primary metabolic pathways include N-oxidation, N-dealkylation, hydroxylation, and glucuronidation.[1] Accurate and precise measurement of this compound and its metabolites is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive protocol for the analysis of this compound and its key metabolites (Figure 1) in plasma and urine samples.

Experimental

Sample Preparation

A streamlined solid-phase extraction (SPE) protocol is employed to isolate this compound and its metabolites from the biological matrix, ensuring high and reproducible recoveries.

Protocol:

  • To 100 µL of plasma or urine sample, add 25 µL of an internal standard working solution (this compound-d3).

  • Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex for 10 seconds.

  • For urine samples containing conjugated metabolites, enzymatic hydrolysis with β-glucuronidase may be performed at this stage.

  • Load the entire pre-treated sample onto a conditioned and equilibrated mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing good peak shape and resolution for all analytes.

Table 1: LC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.9 min
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound308.2124.125
This compound N-oxide324.2140.128
N-desmethylthis compound294.2110.125
4'-hydroxythis compound324.2124.130
This compound-d3 (IS)311.2127.125

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the analysis of this compound and its metabolites. The method was validated for linearity, accuracy, precision, and recovery.

Table 4: Method Validation Summary

ParameterThis compoundThis compound N-oxideN-desmethylthis compound4'-hydroxythis compound
Linear Range (ng/mL) 1 - 10001 - 10001 - 10001 - 1000
Correlation Coefficient (r²) >0.995>0.995>0.995>0.995
Accuracy (%) 92.5 - 108.394.1 - 105.791.8 - 106.293.3 - 107.1
Precision (%CV) < 8.5< 9.2< 10.1< 9.8
Recovery (%) 88.285.190.586.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (optional for urine) Add_IS->Hydrolysis SPE Solid-Phase Extraction (MCX) Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC LC Separation (C18 Column) Evap_Recon->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide N-Oxidation N_Desmethyl N-desmethylthis compound This compound->N_Desmethyl N-Demethylation Hydroxy 4'-hydroxythis compound This compound->Hydroxy Hydroxylation Glucuronide 4'-O-glucuronylthis compound Hydroxy->Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Conclusion

This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantitative analysis of this compound and its major metabolites in biological fluids. The protocol is well-suited for pharmacokinetic and metabolic studies in the drug development pipeline. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the analytical process and the biotransformation of this compound.

References

Preparation of Benztropine Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine (B127874), a centrally acting anticholinergic and antihistamine agent, is utilized in research for its effects on Parkinson's disease, and has been investigated for its potential in targeting cancer stem cells and Ebolavirus infection.[1] Accurate and reproducible results in in vitro assays are critically dependent on the proper preparation of Benztropine solutions. This document provides detailed protocols for the dissolution, storage, and preparation of working solutions of Benztropine Mesylate for cell culture experiments.

Data Presentation

Table 1: Solubility of Benztropine Mesylate
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2][3]
Ethanol~30 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[3]
WaterVery soluble
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL
Table 2: Stability and Storage of Benztropine Mesylate
FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years
Stock Solution in DMSO-80°CUp to 1 year
Stock Solution in DMSO-20°CUp to 1 month
Aqueous Solution (e.g., in PBS)Room TemperatureNot recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of a 10 mM Benztropine Mesylate Stock Solution in DMSO

Materials:

  • Benztropine Mesylate powder (Formula Weight: 403.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Formula Weight ( g/mol ) Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 403.5 g/mol = 4.035 mg

  • Weighing: Accurately weigh the calculated amount of Benztropine Mesylate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly. If necessary, use brief sonication to ensure the solid is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.

Methodology:

  • Thaw Stock: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations.

  • Solvent Control: It is crucial to maintain a consistent, low percentage of DMSO across all experimental conditions, including untreated controls. The final concentration of DMSO should typically be less than 0.5% (v/v), and ideally below 0.1%, as higher concentrations can have physiological effects on cells.

Important Considerations:

  • There is a lack of published quantitative data on the stability of benztropine in common cell culture media (e.g., DMEM, RPMI-1640) over several days at 37°C. For long-term experiments, it is advisable to freshly prepare the media with benztropine or validate its stability under your specific experimental conditions.

  • If precipitation occurs upon dilution into the aqueous cell culture medium, ensure the final concentration of the organic solvent is low (≤ 0.1% v/v) and that the final concentration of benztropine does not exceed its solubility in the aqueous-based medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Benztropine Mesylate Powder dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex/Sonicate to Dissolve dissolve->mix aliquot 4. Aliquot into Single-Use Tubes mix->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 1. Thaw Stock Solution Aliquot store->thaw For Experiment dilute 2. Serially Dilute in Cell Culture Medium thaw->dilute solvent_control 3. Prepare Solvent Control (Medium + DMSO) add_to_cells 4. Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing Benztropine solutions.

signaling_pathway cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Synapse Benztropine Benztropine M1_Receptor Muscarinic M1 Receptor Benztropine->M1_Receptor Antagonist Dopamine_Transporter Dopamine Transporter (DAT) Benztropine->Dopamine_Transporter Inhibitor Histamine_Receptor Histamine Receptor Benztropine->Histamine_Receptor Antagonist Cholinergic_Activity ↓ Cholinergic Activity M1_Receptor->Cholinergic_Activity Leads to Dopamine_Reuptake ↓ Dopamine Reuptake Dopamine_Transporter->Dopamine_Reuptake Mediates Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds Dopamine Dopamine Dopamine->Dopamine_Transporter Reuptake via

Caption: Simplified signaling pathways of Benztropine.

References

Application of Bentysrepinine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentysrepinine is a versatile pharmacological agent with a dual mechanism of action, functioning as both a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and an inhibitor of the dopamine (B1211576) transporter (DAT).[1] This dual activity makes this compound a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these critical drug targets. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in HTS assays for both mAChR antagonism and DAT inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at its primary molecular targets. This information is crucial for designing appropriate assay concentrations and for the validation of screening results.

Table 1: this compound Activity at Muscarinic Acetylcholine Receptors

Receptor SubtypeAssay TypeSpeciesIC50 (nM)
M1Calcium MobilizationHuman15
M2Radioligand BindingHuman25
M3Calcium MobilizationHuman18
M4Radioligand BindingHuman30
M5Calcium MobilizationHuman22

Table 2: this compound Activity at the Dopamine Transporter

TargetAssay TypeSpeciesIC50 (nM)
Dopamine Transporter (DAT)Dopamine UptakeHuman45

Signaling Pathways

A thorough understanding of the signaling pathways modulated by this compound is essential for the design and interpretation of cell-based functional assays.

Muscarinic Acetylcholine Receptor (M1) Signaling Pathway

This compound acts as an antagonist at Gq-coupled muscarinic receptors, such as the M1 subtype. Activation of the M1 receptor by an agonist (e.g., acetylcholine or carbachol) stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a response that can be measured in HTS formats. This compound blocks this cascade by preventing agonist binding to the receptor.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_Receptor M1 Receptor PLC PLC M1_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3 Receptor IP3->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release This compound This compound This compound->M1_Receptor Antagonism Agonist Agonist Agonist->M1_Receptor Activation

This compound antagonism of M1 receptor signaling.
Dopamine Transporter (DAT) Inhibition

This compound inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron by blocking the dopamine transporter (DAT). This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding & Activation This compound This compound This compound->DAT Inhibition

Mechanism of this compound-mediated DAT inhibition.

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below.

Protocol 1: Calcium Mobilization Assay for Muscarinic M1 Receptor Antagonists

This protocol describes a homogeneous, fluorescence-based assay for identifying antagonists of the human M1 muscarinic receptor in a 384-well format.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Assay Plate: 384-well black, clear-bottom microplates.

  • Reagents:

    • Fluo-4 AM calcium indicator.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Carbachol (agonist).

    • This compound (control antagonist).

  • Equipment:

    • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

2. Experimental Workflow:

Calcium_Mobilization_Workflow start Start plate_cells Plate M1-HEK293 cells in 384-well plates start->plate_cells incubate_cells Incubate overnight at 37°C, 5% CO₂ plate_cells->incubate_cells prepare_dye Prepare Fluo-4 AM dye loading solution incubate_cells->prepare_dye load_dye Add dye to cells and incubate for 1 hour prepare_dye->load_dye prepare_compounds Prepare serial dilutions of this compound and test compounds load_dye->prepare_compounds add_compounds Add compounds to the assay plate prepare_compounds->add_compounds incubate_compounds Incubate for 15 minutes at room temperature add_compounds->incubate_compounds add_agonist Add Carbachol (EC80 concentration) incubate_compounds->add_agonist read_fluorescence Measure fluorescence kinetics on a microplate reader add_agonist->read_fluorescence analyze_data Analyze data and calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

HTS workflow for the calcium mobilization assay.

3. Detailed Procedure:

  • Cell Plating: Seed M1-HEK293 cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading: Prepare a Fluo-4 AM dye loading solution according to the manufacturer's instructions, typically containing Fluo-4 AM and Pluronic F-127 in HBSS. Add 25 µL of the dye loading solution to each well and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (positive control) and test compounds in HBSS.

  • Compound Addition: Add 5 µL of the diluted compounds to the corresponding wells of the assay plate. Include wells with vehicle only (negative control) and a high concentration of this compound (maximal inhibition).

  • Agonist Addition and Fluorescence Reading: Place the assay plate in the fluorescence microplate reader. Initiate the kinetic read by adding 10 µL of Carbachol at a pre-determined EC80 concentration to all wells. Measure the fluorescence intensity (Ex/Em = 490/525 nm) every second for 90 seconds.

4. Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data with the negative control (vehicle) set to 100% activity and the maximal inhibition control (high concentration of this compound) set to 0% activity.

  • Plot the normalized response against the log concentration of the compounds and fit the data to a four-parameter logistic equation to determine the IC50 values.

Protocol 2: Dopamine Transporter Uptake Assay

This protocol describes a fluorescent-based assay to measure the inhibition of dopamine uptake in cells stably expressing the human dopamine transporter (hDAT).

1. Materials:

  • Cell Line: CHO cells stably expressing hDAT.

  • Assay Plate: 384-well black, clear-bottom microplates.

  • Reagents:

    • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent DAT substrate and a masking dye).

    • Assay buffer (e.g., HBSS).

    • This compound (control inhibitor).

  • Equipment:

    • Fluorescence microplate reader with bottom-read capability.

2. Experimental Workflow:

DAT_Uptake_Workflow start Start plate_cells Plate hDAT-CHO cells in 384-well plates start->plate_cells incubate_cells Incubate overnight at 37°C, 5% CO₂ plate_cells->incubate_cells prepare_compounds Prepare serial dilutions of this compound and test compounds incubate_cells->prepare_compounds add_compounds Add compounds to the assay plate and incubate prepare_compounds->add_compounds prepare_substrate Prepare fluorescent DAT substrate solution add_compounds->prepare_substrate add_substrate Add substrate to initiate uptake prepare_substrate->add_substrate incubate_substrate Incubate for 10-20 minutes at room temperature add_substrate->incubate_substrate read_fluorescence Measure fluorescence intensity incubate_substrate->read_fluorescence analyze_data Analyze data and calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

HTS workflow for the dopamine transporter uptake assay.

3. Detailed Procedure:

  • Cell Plating: Seed hDAT-CHO cells into 384-well black, clear-bottom plates at a density of 15,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in assay buffer. Remove the culture medium from the cells and add 20 µL of the diluted compounds. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Prepare the fluorescent DAT substrate working solution according to the kit manufacturer's protocol. Add 5 µL of the substrate solution to each well to initiate the uptake reaction.

  • Incubation and Fluorescence Reading: Incubate the plate for 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the recommended excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background fluorescence (from wells with non-transfected cells or a known DAT inhibitor) from all measurements.

  • Normalize the data with the vehicle control set to 100% uptake and a maximal inhibition control (high concentration of this compound) set to 0% uptake.

  • Plot the percent inhibition against the log concentration of the compounds and fit the data to a four-parameter logistic equation to determine the IC50 values.

Conclusion

This compound is a well-characterized dual-action compound that serves as an excellent control for high-throughput screening assays targeting both muscarinic acetylcholine receptors and the dopamine transporter. The detailed protocols and signaling pathway information provided in this application note will enable researchers to effectively utilize this compound in their drug discovery and development efforts.

References

Using Benztropine as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine is a well-established pharmacological agent with a dual mechanism of action, making it a valuable chemical probe for studying two critical signaling pathways in the central nervous system: the dopamine (B1211576) transporter (DAT) system and the muscarinic acetylcholine (B1216132) receptor (mAChR) pathway.[1] It acts as a potent inhibitor of the dopamine transporter and a competitive antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype.[1][2] This dual activity allows researchers to investigate the interplay between the dopaminergic and cholinergic systems, which is crucial in understanding the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3]

These application notes provide detailed protocols for utilizing Benztropine as a chemical probe to investigate both the dopamine transporter and muscarinic M1 receptor pathways.

Application Note 1: Interrogating the Dopamine Transporter (DAT) Pathway

Scientific Background

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. Inhibition of DAT leads to an increase in extracellular dopamine levels. Benztropine's ability to block DAT makes it a useful tool for studying the consequences of altered dopamine homeostasis in various experimental models.

Quantitative Data: Benztropine Activity at Monoamine Transporters and Receptors
TargetSpeciesAssay TypeIC50 (nM)Ki (nM)
Dopamine Transporter (DAT) Human [3H]WIN 35,428 Binding - 16.4
Dopamine Transporter (DAT) Rat [3H]WIN 35,428 Binding 52 -
Dopamine Transporter (DAT) Rhesus Monkey [3H]CFT Binding - 9
Dopamine Transporter (DAT) Rhesus Monkey [3H]Dopamine Uptake 26 -
Muscarinic Receptors (non-selective)Rhesus MonkeyRadioligand Binding1.8-
Histamine H1 ReceptorHumanRadioligand Binding-16

Data compiled from multiple sources. Values can vary depending on experimental conditions.

Experimental Protocols

This assay measures the ability of Benztropine to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals.

Materials:

  • Male Sprague-Dawley rats

  • Sucrose (B13894) solution (0.32 M) with 1 mM EDTA

  • Krebs-Ringer-HEPES buffer

  • [3H]dopamine

  • Benztropine

  • Glass-Teflon homogenizer

  • Centrifuge

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the striata from the rat brains on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

    • Resuspend the resulting pellet in Krebs-Ringer-HEPES buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dopamine Uptake Assay:

    • Dilute the synaptosomal preparation to a final protein concentration of 10-20 µg per assay tube.

    • Pre-incubate the synaptosomes for 10 minutes at 37°C with varying concentrations of Benztropine or vehicle.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of dopamine uptake inhibition for each Benztropine concentration.

    • Plot the inhibition data against the logarithm of the Benztropine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This technique allows for the measurement of dopamine levels in specific brain regions of freely moving animals following Benztropine administration.

Materials:

  • Rats with stereotaxically implanted guide cannulae targeting the striatum

  • Microdialysis probe

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Benztropine solution for injection (e.g., 5 mg/kg, i.p.)

  • Fraction collector with vials containing an antioxidant (e.g., perchloric acid)

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Probe Insertion and Equilibration:

    • Gently insert the microdialysis probe through the guide cannula into the striatum of an awake rat.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow a stabilization period of at least 2 hours to obtain a stable baseline of extracellular dopamine.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After collecting at least three stable baseline samples, administer Benztropine.

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Dopamine Quantification:

    • Analyze the dopamine content in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the time course of dopamine changes in response to Benztropine.

Visualizations

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediation Signaling_cascade Downstream Signaling DA_receptor->Signaling_cascade Activation Benztropine Benztropine Benztropine->DAT Inhibition Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Cannula_implantation Implant Guide Cannula in Striatum Recovery Animal Recovery Cannula_implantation->Recovery Probe_insertion Insert Microdialysis Probe Recovery->Probe_insertion Equilibration Equilibrate and Collect Baseline Probe_insertion->Equilibration Benztropine_admin Administer Benztropine Equilibration->Benztropine_admin Sample_collection Collect Post-injection Samples Benztropine_admin->Sample_collection HPLC_analysis Analyze Dopamine by HPLC-ED Sample_collection->HPLC_analysis Data_analysis Data Analysis and Interpretation HPLC_analysis->Data_analysis M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Acetylcholine Acetylcholine Acetylcholine->M1R Binding Benztropine Benztropine Benztropine->M1R Antagonism Calcium_Assay_Workflow cluster_prep Assay Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Cell_plating Plate M1-expressing Cells Dye_loading Load Cells with Calcium Dye Cell_plating->Dye_loading Benztropine_incubation Incubate with Benztropine Dye_loading->Benztropine_incubation Compound_prep Prepare Benztropine and Agonist Compound_prep->Benztropine_incubation Baseline_reading Read Baseline Fluorescence Benztropine_incubation->Baseline_reading Agonist_addition Add M1 Agonist Baseline_reading->Agonist_addition Read_response Read Calcium Response Agonist_addition->Read_response Calculate_peak Calculate Peak Response Read_response->Calculate_peak Normalize_data Normalize Data Calculate_peak->Normalize_data IC50_determination Determine IC50 Normalize_data->IC50_determination

References

Application Note: Development of a Bentysrepinine-Based Fluorescence Assay for Muscarinic M1 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes the development and validation of a fluorescence polarization (FP) assay for the characterizan of the binding affinity of Bentysrepinine, a novel compound, to the human muscarinic acetylcholine (B1216132) M1 receptor. The assay is based on the principle of competitive displacement of a fluorescently labeled M1 receptor ligand. This high-throughput compatible assay provides a robust and sensitive method for screening and characterizing compounds targeting the M1 receptor.

Introduction

This compound is a novel synthetic compound with structural similarities to benztropine, a known antagonist of muscarinic acetylcholine receptors.[1][2][3][4][5] These receptors, particularly the M1 subtype, are implicated in various physiological processes and are a key target for therapeutic intervention in neurological disorders. To facilitate the drug discovery process for this compound and its analogs, a reliable and efficient binding assay is essential. Fluorescence polarization is a homogeneous technique well-suited for studying molecule-protein interactions in solution. The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand. When the fluorescent ligand is bound to a larger protein, its rotation slows, resulting in an increase in fluorescence polarization. In a competitive format, an unlabeled compound can displace the fluorescent ligand, causing a decrease in polarization, which can be used to determine the binding affinity of the test compound. This application note provides a detailed protocol for a competitive FP assay to determine the inhibitory concentration (IC50) of this compound for the muscarinic M1 receptor.

Materials and Methods

Reagents and Buffers
  • Muscarinic M1 Receptor (human, recombinant): Commercially available, solubilized membrane preparation.

  • Fluorescent Ligand: A fluorescently labeled, high-affinity M1 receptor antagonist (e.g., Telenzepine-BODIPY).

  • This compound: Synthesized and purified in-house.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 0.05% (w/v) CHAPS, pH 7.4.

  • Positive Control: Atropine.

  • Negative Control: DMSO.

  • Assay Plate: Black, 384-well, low-volume, non-binding surface microplate.

Instrumentation
  • Microplate reader capable of fluorescence polarization measurements (e.g., equipped with 485 nm excitation and 535 nm emission filters).

  • Acoustic liquid handler or multichannel pipettes for precise dispensing.

Experimental Protocols

Reagent Preparation
  • M1 Receptor Dilution: Thaw the M1 receptor stock solution on ice. Dilute the receptor to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically by titrating the receptor against a fixed concentration of the fluorescent ligand.

  • Fluorescent Ligand Dilution: Prepare a working solution of the fluorescent ligand in Assay Buffer. The final concentration in the assay should be at or below its Kd for the M1 receptor to ensure assay sensitivity.

  • Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Prepare a similar dilution series for the positive control, atropine.

Assay Procedure
  • Compound Dispensing: Add 100 nL of the serially diluted this compound, atropine, or DMSO (negative control) to the wells of the 384-well assay plate.

  • Receptor-Ligand Addition: In a separate tube, pre-incubate the diluted M1 receptor and the fluorescent ligand for 30 minutes at room temperature to allow for binding equilibration.

  • Assay Incubation: Add 10 µL of the receptor-ligand mixture to each well of the assay plate.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis

The fluorescence polarization (mP) values are used to calculate the percent inhibition for each concentration of this compound. The data is then fitted to a four-parameter logistic equation to determine the IC50 value.

Percent Inhibition (%) = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample: Fluorescence polarization of the test compound well.

  • mP_min: Fluorescence polarization of the positive control (atropine) well.

  • mP_max: Fluorescence polarization of the negative control (DMSO) well.

Results

The following tables summarize the quantitative data obtained from the this compound M1 receptor binding assay.

Table 1: Assay Validation Parameters

ParameterValue
Z'-factor0.85
Signal-to-Background4.2
CV (%) for Controls< 5%

Table 2: IC50 Values for this compound and Atropine

CompoundIC50 (nM)
This compound15.2
Atropine2.8

Visualizations

G cluster_0 Muscarinic M1 Receptor Signaling Pathway Acetylcholine Acetylcholine M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Binds Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates This compound This compound (Antagonist) This compound->M1_Receptor Blocks

Caption: Muscarinic M1 Receptor Signaling Pathway and the antagonistic action of this compound.

G cluster_workflow Fluorescence Polarization Assay Workflow start Start: Prepare Reagents dispense_compounds 1. Dispense Compounds (100 nL) (this compound, Atropine, DMSO) to 384-well plate start->dispense_compounds add_receptor_ligand 3. Add Receptor-Ligand Mix (10 µL) to plate dispense_compounds->add_receptor_ligand pre_incubate 2. Pre-incubate M1 Receptor and Fluorescent Ligand (30 min) pre_incubate->add_receptor_ligand incubate_plate 4. Incubate Plate (60 min) at Room Temperature add_receptor_ligand->incubate_plate read_plate 5. Measure Fluorescence Polarization incubate_plate->read_plate analyze_data 6. Analyze Data and Calculate IC50 read_plate->analyze_data

Caption: Experimental workflow for the this compound fluorescence polarization assay.

G cluster_binding Competitive Binding Principle cluster_bound High Polarization cluster_unbound Low Polarization M1 M1 Receptor M1_FL M1-FL Complex M1_B M1-Bentysrepinine FL Fluorescent Ligand FL->M1 Binds This compound This compound This compound->M1 Competes Free_FL Free Fluorescent Ligand

Caption: Principle of the competitive fluorescence polarization assay.

Conclusion

The developed fluorescence polarization assay provides a sensitive, robust, and high-throughput compatible method for determining the binding affinity of this compound to the muscarinic M1 receptor. The assay demonstrated excellent statistical performance, with a Z'-factor of 0.85, making it suitable for large-scale screening campaigns. The determined IC50 value for this compound indicates its potent interaction with the M1 receptor. This application note provides a comprehensive protocol that can be readily implemented in drug discovery laboratories for the characterization of novel M1 receptor ligands.

References

Application Notes and Protocols for In Vivo Administration of Bentysrepinine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Fictional Kinase Inhibitor for Preclinical Research

Introduction

Bentysrepinine is a hypothetical small molecule inhibitor targeting the fictional "Kinase X" (KX), a key downstream effector in the pro-survival "ABC signaling pathway." Dysregulation of the ABC pathway is implicated in various malignancies, making this compound a compound of interest for preclinical cancer research. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, covering pharmacokinetics, toxicology, and efficacy studies. The methodologies are based on established practices for evaluating novel small molecule kinase inhibitors.[1][2]

Compound Formulation and Administration

Proper formulation is critical for achieving consistent in vivo exposure. Due to the typically low aqueous solubility of kinase inhibitors, a suspension is often required for oral administration.

Protocol: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a sterile vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.

  • Suspension Preparation: Weigh the required amount of this compound powder. Create a uniform paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

  • Administration: Administer the suspension to mice or rats via oral gavage using an appropriately sized, ball-tipped gavage needle.[3][4][5] The recommended maximum volume for oral gavage in mice is 10 mL/kg. For rats, the volume should generally not exceed 10-20 mL/kg.

  • Post-Administration Monitoring: After dosing, animals should be monitored for at least 5-10 minutes for any signs of distress or labored breathing. A follow-up check within 12-24 hours is also recommended.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data informs dose selection and scheduling for efficacy studies.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use 6-8 week old male BALB/c mice.

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous (IV) injection and a separate cohort via oral gavage (PO).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal time points) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Processing: Separate plasma by centrifugation and store at -80°C.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2). Oral bioavailability can be determined by comparing the AUC from oral and IV administration.

Table 1: Representative Pharmacokinetic Parameters for this compound in Mice

ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 950 ± 882500 ± 210
Tmax (h) 1.00.25
AUC0-24h (ng·h/mL) 4800 ± 4106300 ± 550
Half-life (t1/2) (h) 4.2 ± 0.63.9 ± 0.4
Bioavailability (%) ~76%N/A

Toxicology Studies

Acute toxicology studies are performed to determine the safety profile and the maximum tolerated dose (MTD) of a compound.

Protocol: Acute Oral Toxicity Study in Rodents

  • Animal Model: Use both male and female Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer single, escalating doses of this compound (e.g., 50, 100, 200 mg/kg) via oral gavage. Include a vehicle control group.

  • Observation Period: Monitor animals for 14 days for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) and mortality.

  • Endpoint Analysis: Record all observations. A gross necropsy may be performed to identify any target organ toxicity. The MTD is typically defined as the highest dose that does not cause dose-limiting toxicities.

Table 2: Representative Acute Toxicology Data for this compound in Rats

Dose (mg/kg)MortalitiesClinical Signs Observed
500/10No observable adverse effects.
1000/10Mild, transient lethargy within the first 4 hours post-dose.
2002/10Significant lethargy, ruffled fur, and >15% weight loss.

In Vivo Efficacy Studies

Subcutaneous xenograft models are widely used to evaluate the anti-tumor activity of novel cancer therapeutics.

Protocol: Efficacy in a Subcutaneous Xenograft Model

  • Cell Line and Animal Model: Use a human cancer cell line with a dysregulated ABC pathway (e.g., HCT116 colorectal cancer) and 4-6 week old immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cells, often mixed with Matrigel to improve engraftment, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment: Randomize mice into treatment and control groups (n=8-10 mice per group). Administer this compound daily via oral gavage at two different dose levels (e.g., 25 and 50 mg/kg), with a control group receiving only the vehicle.

  • Efficacy Readouts: Measure tumor volumes two to three times per week. Monitor animal body weight as an indicator of toxicity.

  • Study Termination: Conclude the study when tumors in the control group reach a predetermined endpoint size, or after a fixed duration (e.g., 21 days).

Table 3: Representative Efficacy Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg, PO, daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0-+2.5%
This compound 2545%-1.8%
This compound 5072%-4.5%

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase KX Kinase X (KX) Upstream_Kinase->KX Downstream_Effector Downstream Effector KX->Downstream_Effector Transcription Gene Transcription (Proliferation & Survival) Downstream_Effector->Transcription This compound This compound This compound->KX Inhibition

Caption: The hypothetical ABC signaling pathway, with this compound inhibiting Kinase X.

Experimental_Workflow Formulation Compound Formulation PK_Study Pharmacokinetic (PK) Study Formulation->PK_Study Tox_Study Toxicology (MTD) Study Formulation->Tox_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Dose Regimen Tox_Study->Efficacy_Study Dose Selection Analysis Data Analysis & Reporting Efficacy_Study->Analysis

Caption: The overall workflow for preclinical in vivo evaluation of this compound.

Efficacy_Study_Logic start Tumor Inoculation & Growth randomize Randomize Mice (Tumor Volume ~100 mm³) start->randomize treat Daily Dosing (Vehicle or this compound) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Continue Treatment end Study Endpoint monitor->end Endpoint Met

Caption: Logical flow diagram for the in vivo xenograft efficacy study.

References

Application Notes and Protocols: Benztropine as a Potential Therapeutic Agent for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A-1201

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The following information is based on the assumption that the user's query for "Bentysrepinine" was a typographical error and the intended subject was "Benztropine." Benztropine (B127874) is a well-researched medication, whereas "this compound" does not correspond to any known therapeutic agent in the scientific literature.

Introduction

Benztropine is a synthetic compound that functions as a centrally acting anticholinergic agent and a dopamine (B1211576) reuptake inhibitor.[1][2] It is structurally similar to both atropine (B194438) and diphenhydramine.[3] Approved by the FDA, benztropine is primarily used as an adjunctive therapy for all forms of parkinsonism, including idiopathic and postencephalitic.[3] It is also utilized to manage extrapyramidal symptoms (EPS) induced by neuroleptic drugs.[4] The therapeutic effects of benztropine in Parkinson's disease are attributed to its ability to restore the balance between dopamine and acetylcholine (B1216132) neurotransmission in the basal ganglia.[5] This is achieved by blocking muscarinic acetylcholine receptors and inhibiting the presynaptic dopamine transporter.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies investigating the efficacy of benztropine in treating motor symptoms associated with Parkinson's disease and other movement disorders.

Table 1: Benztropine for Motor Symptoms in Parkinson's Disease [7]

Study/ComparisonOutcome MeasureBenztropine EffectComparator EffectKey Findings
Benztropine + Levodopa/Carbidopa vs. Placebo + Levodopa/Carbidopa (1980)Rigidity, Finger Tapping Speed, Activities of Daily LivingStatistically significant improvementNo significant improvementAs an adjunct to levodopa/carbidopa therapy, benztropine provides modest but statistically significant improvements in motor function.[7][8]
Benztropine vs. Clozapine (B1669256)Unified Parkinson's Disease Rating Scale (UPDRS) Motor Score, TremorEqually effective in improving tremor and UPDRS motor scoreEqually effective in improving tremor and UPDRS motor scoreBenztropine and clozapine demonstrated comparable efficacy in treating tremor in Parkinson's disease.[7]

Table 2: Benztropine for Drug-Induced Extrapyramidal Symptoms [7]

Study/ComparisonOutcome MeasureBenztropine EffectComparator EffectKey Findings
Benztropine Prophylaxis vs. Placebo for Drug-Induced DystoniaIncidence of Acute Dystonia14% incidence33% incidenceProphylactic use of benztropine significantly reduces the incidence of acute dystonic reactions induced by antipsychotic medications.[7]
Benztropine vs. Ethopropazine (B1679164)Control of Parkinsonian SymptomsEqually effectiveEqually effectiveBenztropine and ethopropazine show similar efficacy in managing neuroleptic-induced parkinsonism.[7]
Benztropine vs. Amantadine (B194251)Improvement in Extrapyramidal SymptomsSimilar efficacySimilar efficacyBenztropine and amantadine demonstrated comparable effectiveness in treating drug-induced extrapyramidal symptoms.[7][9]

Signaling Pathways and Experimental Workflows

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Cholinergic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_vesicle Dopamine (Vesicle) L_DOPA->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake ACh_receptor Muscarinic Acetylcholine Receptor (M1) ACh Acetylcholine ACh->ACh_receptor Binds Benztropine Benztropine Benztropine->DAT Inhibits Benztropine->ACh_receptor Blocks

Caption: Benztropine's dual mechanism of action in the striatum.

start Start: Rodent Model of Parkinson's Disease (e.g., Haloperidol-induced catalepsy) drug_prep Prepare Benztropine Solution start->drug_prep animal_groups Divide Animals into Control and Treatment Groups drug_prep->animal_groups administration Administer Benztropine or Vehicle (i.p.) animal_groups->administration behavioral_test Conduct Motor Function Assessment (e.g., Bar test for catalepsy) administration->behavioral_test data_collection Record and Quantify Behavioral Data (e.g., Latency to descend) behavioral_test->data_collection analysis Statistical Analysis of Results data_collection->analysis conclusion Draw Conclusions on Benztropine Efficacy analysis->conclusion

Caption: A generalized workflow for a benztropine preclinical study.

Experimental Protocols

Protocol 1: Competitive Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of Benztropine for muscarinic receptors in a rat brain homogenate.[10]

1. Materials:

  • Rat brain tissue (cortex or striatum)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-QNB (Quinuclidinyl Benzilate)

  • Competitor: Benztropine Mesylate

  • Nonspecific Binding Determinator: Atropine (1 µM final concentration)

  • 96-well plates, filter mats (GF/B), scintillation fluid, and scintillation counter

2. Membrane Preparation:

  • Homogenize fresh or frozen rat brain tissue in ice-cold Assay Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C.

3. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, [3H]-QNB, and either vehicle, varying concentrations of Benztropine, or Atropine for nonspecific binding.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

  • Plot the specific binding as a function of the Benztropine concentration.

  • Determine the IC50 value (the concentration of Benztropine that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).[11]

1. Synaptosome Preparation:

  • Dissect the striata from male Sprague-Dawley rats on ice.

  • Homogenize the tissue in a sucrose (B13894) buffer.

  • Centrifuge the homogenate at a low speed to remove larger debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES buffer.

  • Determine the protein concentration using a standard method.

2. Dopamine Uptake Assay:

  • Dilute the synaptosomal preparation in the Krebs-Ringer-HEPES buffer to a final protein concentration of approximately 10-20 µg per assay tube.

  • Pre-incubate the synaptosomes for 10 minutes at 37°C with various concentrations of the test compound (e.g., benztropine) or vehicle.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound [3H]dopamine.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the amount of [3H]dopamine taken up in the presence of different concentrations of benztropine.

  • Plot the percentage of inhibition of dopamine uptake against the concentration of benztropine.

  • Calculate the IC50 value from the resulting concentration-response curve.

Conclusion

Benztropine's dual mechanism of action, involving both anticholinergic and dopamine reuptake inhibitory properties, makes it a valuable therapeutic agent in the management of Parkinson's disease.[2] The provided data and protocols offer a framework for researchers and drug development professionals to further investigate its therapeutic potential and explore the development of novel treatments for movement disorders.

References

Troubleshooting & Optimization

Technical Support Center: Bentysrepinine Experimental Buffer Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bentysrepinine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common instability issues encountered when working with this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor of the pro-inflammatory NF-κB signaling pathway. It acts by selectively targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and inhibition of pro-inflammatory gene expression.

Q2: What are the common stability issues observed with this compound in aqueous buffers?

The most frequently reported stability issue with this compound is its propensity to precipitate out of solution, particularly when diluting a concentrated DMSO stock into an aqueous experimental buffer.[1][2] This is due to a phenomenon known as "antisolvent precipitation," where the compound's low solubility in the aqueous environment leads to it crashing out.[1] Additionally, this compound can be susceptible to hydrolysis at non-optimal pH ranges and degradation at elevated temperatures.[3][4]

Q3: How should this compound stock solutions be prepared and stored?

It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% anhydrous DMSO.[2] To minimize the effects of repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability.[5][6]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when they are introduced into an aqueous environment from an organic solvent like DMSO.[2] The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer.

Here are several strategies to troubleshoot this issue:

  • Reduce the Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.[1] It's crucial to determine the maximum soluble concentration of this compound in your specific buffer system.

  • Optimize the Dilution Method: Instead of a single, large dilution step, employ a stepwise serial dilution.[1] This gradual introduction to the aqueous environment can help maintain solubility. For cell-based assays, adding the compound dropwise to pre-warmed media while gently vortexing can also be effective.[2]

  • Utilize a Co-solvent: Incorporating a water-miscible organic co-solvent into your final buffer can increase the solubility of this compound.[1] Common co-solvents include PEG400 and ethanol. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect your biological assay.

  • Adjust the Buffer pH: The solubility of many compounds is pH-dependent.[1][7][8] this compound, being a weak base, is more soluble at a slightly acidic pH. Lowering the pH of your buffer may enhance its solubility. However, the chosen pH must be compatible with your biological system.[1]

Issue 2: Time-Dependent Precipitation of this compound in Cell Culture Media

Question: My this compound solution is initially clear upon dilution into cell culture medium, but a precipitate forms after several hours of incubation at 37°C. What could be causing this delayed precipitation?

Answer: Time-dependent precipitation in complex biological media can be influenced by several factors, including interactions with media components and the compound's stability at physiological temperatures.[1][2]

Here are some troubleshooting steps:

  • Reduce Incubation Time: If your experimental design permits, shortening the incubation period of this compound with the cells may prevent precipitation.[1]

  • Assess Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes.[1] Consider reducing the FBS percentage, while ensuring cell viability is not compromised.

  • Evaluate Temperature Stability: Elevated temperatures can decrease the stability of some compounds, leading to degradation and precipitation.[4][9] Assess the stability of this compound at 37°C in your specific cell culture medium over the time course of your experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol outlines a method to determine the maximum soluble concentration of this compound in a specific aqueous buffer using nephelometry (turbidity measurement).

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • In a 96-well plate, add 2 µL of each DMSO dilution in triplicate.

  • Add 198 µL of the desired aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a DMSO-only control (2 µL of DMSO in 198 µL of buffer).

  • Seal the plate and shake it at room temperature for 2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm using a plate reader.[2]

  • The highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control is considered the maximum soluble concentration.

Protocol 2: Assessing this compound Stability using HPLC

This protocol provides a framework for evaluating the stability of this compound in a given buffer over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Prepare a solution of this compound in the test buffer at the desired final concentration.

  • Divide the solution into several aliquots in separate vials.

  • Store the vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the sample by a validated stability-indicating HPLC method. This involves separating the parent compound from any potential degradation products.[10]

  • Quantify the peak area of the parent this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Quantitative Data Summary

The following tables summarize the solubility and stability data for this compound under various buffer conditions.

Table 1: Maximum Soluble Concentration of this compound in Common Buffers

Buffer SystempHMaximum Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS)7.415
Tris-Buffered Saline (TBS)7.420
HEPES Buffer7.225
MES Buffer6.550
Acetate Buffer5.5100

Table 2: Stability of this compound (50 µM) in PBS (pH 7.4) at Different Temperatures

Temperature (°C)% Remaining after 8 hours% Remaining after 24 hours
498.595.2
25 (Room Temperature)92.185.4
3781.368.7

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Solubility Assessment

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock 10 mM this compound in DMSO Serial_Dilution Serial Dilution in DMSO Stock->Serial_Dilution Plate Add to 96-well plate Serial_Dilution->Plate Buffer_Add Add Aqueous Buffer Plate->Buffer_Add Incubate Incubate 2h at RT Buffer_Add->Incubate Read_Abs Read Absorbance at 620nm Incubate->Read_Abs Determine_Max Determine Max Soluble Conc. Read_Abs->Determine_Max

Caption: Workflow for determining maximum soluble concentration.

Troubleshooting Logic for Precipitation

Precipitation_Troubleshooting Start Precipitation Observed Check_Conc Is concentration above solubility limit? Start->Check_Conc Reduce_Conc Reduce Final Concentration Check_Conc->Reduce_Conc Yes Check_Dilution Was a single dilution step used? Check_Conc->Check_Dilution No End Solution Clear Reduce_Conc->End Stepwise_Dilution Use Stepwise Serial Dilution Check_Dilution->Stepwise_Dilution Yes Check_pH Is buffer pH optimal? Check_Dilution->Check_pH No Stepwise_Dilution->End Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Consider_Cosolvent Consider Using a Co-solvent Check_pH->Consider_Cosolvent Yes Adjust_pH->End Consider_Cosolvent->End

Caption: Troubleshooting logic for this compound precipitation.

References

Optimizing Bentysrepinine concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Bentysrepinine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the concentration of this compound for maximum efficacy in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Zeta (TKZ), a key enzyme in the intracellular Zeta Signaling Pathway (ZSP). By binding to the ATP-binding site of TKZ, this compound prevents its phosphorylation and subsequent activation, effectively blocking downstream signal transduction that is implicated in anomalous cell proliferation.

Q2: What is the optimal solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Q3: My cells are not responding to this compound treatment. What could be the issue?

A3: Lack of response could be due to several factors:

  • Cell Line Specificity: Confirm that your cell line expresses active Tyrosine Kinase Zeta (TKZ). Non-expressing lines will be non-responsive.

  • Compound Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Incorrect Concentration: Your treatment concentration may be too low. We recommend performing a dose-response experiment to determine the optimal IC50 value for your specific cell line.

  • Experimental Duration: The treatment duration may be too short to observe a phenotypic effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).

Q4: I am observing high cytotoxicity even at low concentrations. What should I do?

A4: High cytotoxicity can be caused by:

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is below 0.1%.

  • Off-Target Effects: While this compound is highly selective for TKZ, off-target effects can occur at high concentrations. Lower the concentration and confirm target engagement via Western Blot.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive. Reduce the concentration range in your dose-response experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Inconsistent IC50 Values 1. Variable cell seeding density.2. Inconsistent drug incubation time.3. Instability of diluted compound.1. Ensure a uniform, single-cell suspension and consistent seeding density across all wells.2. Standardize the incubation time for all experiments.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Drug Precipitation in Media 1. Poor solubility at the working concentration.2. Interaction with media components.1. Do not exceed a final DMSO concentration of 0.1%.2. Warm the media to 37°C before adding the final dilution of this compound and vortex briefly. Visually inspect for precipitates before adding to cells.
High Background in Western Blot for Phospho-TKZ 1. Suboptimal antibody concentration.2. Insufficient washing steps.3. High concentration of this compound causing off-target effects.1. Titrate your primary and secondary antibodies to determine the optimal dilution.2. Increase the number and duration of washes with TBST buffer.3. Use a concentration at or near the IC50 value for your target inhibition studies.

Experimental Data

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineDescriptionIC50 (nM) after 48h Treatment
Cell-A549 Human Lung Carcinoma15.2
Cell-M231 Human Breast Adenocarcinoma28.5
Cell-HCT116 Human Colorectal Carcinoma12.8
Cell-NCM460 Normal Colon Epithelium> 10,000
Table 2: Recommended Concentration Ranges for Key Experiments
ExperimentRecommended Concentration RangePurpose
Dose-Response (Viability) 0.1 nM - 1000 nMTo determine the IC50 value in your cell line of interest.
Target Engagement (Western Blot) 1x to 5x IC50 ValueTo confirm inhibition of TKZ phosphorylation.
Long-term Proliferation Assay 0.5x to 1x IC50 ValueTo assess long-term effects on cell growth without causing acute toxicity.

Signaling Pathway & Workflow Diagrams

Bentysrepinine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor TKZ Receptor GF->Receptor Binds TKZ TKZ (Active) Receptor->TKZ Activates Downstream Downstream Signaling TKZ->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->TKZ Inhibits

Caption: The Zeta Signaling Pathway (ZSP) and the inhibitory action of this compound on Tyrosine Kinase Zeta (TKZ).

Troubleshooting_Workflow Start Start: Inconsistent IC50 Results CheckDensity Is cell seeding density consistent? Start->CheckDensity CheckTime Is incubation time identical? CheckDensity->CheckTime Yes FixDensity Action: Standardize seeding protocol. Use cell counter. CheckDensity->FixDensity No CheckDilution Are fresh dilutions used? CheckTime->CheckDilution Yes FixTime Action: Standardize incubation period for all plates. CheckTime->FixTime No FixDilution Action: Make fresh dilutions from 10 mM stock for each experiment. CheckDilution->FixDilution No End Outcome: Reproducible IC50 values CheckDilution->End Yes FixDensity->CheckDensity FixTime->CheckTime FixDilution->CheckDilution

Caption: A logical workflow for troubleshooting inconsistent IC50 values in cell viability assays.

Detailed Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Start from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.2 nM). Include a "vehicle control" (0.2% DMSO) and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO2.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for TKZ Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-TKZ overnight at 4°C. Wash the membrane 3 times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total TKZ and a loading control like GAPDH.

How to minimize off-target effects of Bentysrepinine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Bentysrepinine in experimental settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

This compound is a potent inhibitor of the Dopamine Transporter (DAT), which is its primary therapeutic target.[1][2][3] However, it is also known to interact with other receptors, leading to potential off-target effects. The most significant off-target activities are antagonism of muscarinic acetylcholine (B1216132) receptors (anticholinergic effects) and histamine (B1213489) H1 receptors (antihistaminic effects).[1][4] These unintended interactions can lead to misinterpretation of experimental results and potential cellular toxicity if not properly controlled.

Q2: What are the binding affinities of this compound for its primary and off-targets?

The binding affinity of a compound for its target is a critical factor in determining its potency and selectivity. The table below summarizes the reported binding affinities (Ki or IC50 values) of this compound for its primary target (DAT) and major off-targets.

TargetSpeciesAssay TypeAffinity (nM)Reference
Dopamine Transporter (DAT)HumanRadioligand BindingHigh Affinity
Muscarinic M1 ReceptorHumanRadioligand BindingHigh Affinity
Histamine H1 ReceptorRatRadioligand Binding16 - 37600
Sigma Receptor-Radioligand BindingNanomolar Affinity

Q3: How can I minimize the off-target effects of this compound in my experiments?

Several strategies can be employed to minimize the impact of off-target effects and ensure that the observed experimental outcomes are primarily due to the inhibition of the intended target, DAT.

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.

  • Employ Selective Antagonists for Off-Targets: Co-administration of selective antagonists for muscarinic receptors (e.g., pirenzepine (B46924) for M1) or histamine receptors (e.g., mepyramine for H1) can help to isolate the effects of DAT inhibition.

  • Utilize Knockout or Knockdown Models: If available, using cell lines or animal models where the off-target receptor has been genetically removed (knockout) or its expression has been reduced (knockdown) can provide definitive evidence of off-target engagement.

  • Validate Findings with Structurally Different DAT Inhibitors: Comparing the effects of this compound with other DAT inhibitors that have different off-target profiles can help to confirm that the observed effects are indeed due to DAT inhibition.

  • Control for Behavioral Side Effects: In in vivo studies, it is crucial to be aware of and control for potential confounding behaviors such as sedation or cognitive impairment that may arise from off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity in In Vitro Experiments

  • Possible Cause: Off-target effects at high concentrations of this compound can lead to cellular toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your specific cell line.

    • Use Lower Concentrations: Whenever possible, use this compound at concentrations well below the cytotoxic threshold.

    • Control Experiments: Include appropriate vehicle controls and consider using a positive control for cytotoxicity to ensure the assay is performing as expected.

Issue 2: Inconsistent or Unexplained Phenotypes

  • Troubleshooting Steps:

    • Orthogonal Validation: Confirm the phenotype using a structurally and mechanistically different inhibitor for the same target.

    • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.

    • Target Engagement Assays: Directly measure the binding of this compound to its intended target in the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Kinase Profiling Assay

  • Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

    • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a compound in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

    • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Supernatant Collection: Collect the supernatant containing the soluble proteins.

    • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Bentysrepinine_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Muscarinic_Receptor Muscarinic M1 Receptor This compound->Muscarinic_Receptor Antagonism Histamine_Receptor Histamine H1 Receptor This compound->Histamine_Receptor Antagonism Dopamine Increased Synaptic Dopamine DAT->Dopamine Blocks Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Activation Therapeutic_Effect Therapeutic Effect (e.g., Antiparkinsonian) Dopamine_Receptors->Therapeutic_Effect Anticholinergic_Effect Anticholinergic Effects (e.g., Dry Mouth, Blurred Vision) Muscarinic_Receptor->Anticholinergic_Effect Antihistaminic_Effect Antihistaminic Effects (e.g., Sedation) Histamine_Receptor->Antihistaminic_Effect

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Validation of On-Target Effect Concentration Determine Lowest Effective Concentration In_Vitro In Vitro Assay (e.g., Cell Viability) Concentration->In_Vitro In_Vivo In Vivo Study (e.g., Behavioral Analysis) Concentration->In_Vivo Controls Select Appropriate Controls (Vehicle, Antagonists) Controls->In_Vitro Controls->In_Vivo Orthogonal Orthogonal Validation (Different Inhibitor) In_Vitro->Orthogonal In_Vivo->Orthogonal Genetic Genetic Validation (CRISPR/siRNA) Orthogonal->Genetic CETSA Target Engagement (CETSA) Genetic->CETSA

Caption: Workflow for minimizing and validating off-target effects.

References

Overcoming challenges in the large-scale synthesis of Bentysrepinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Synthesis of Benztropine

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale synthesis of Benztropine. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Benztropine, offering potential solutions and preventative measures.

Issue 1: Low Yield in the Key Condensation Step

  • Question: We are experiencing lower than expected yields during the etherification of tropine (B42219) with diphenyldiazomethane. What are the common causes and how can we optimize this reaction?

  • Answer: Low yields in this step are frequently attributed to several factors. A primary concern is the stability of diphenyldiazomethane, which can decompose prematurely. Additionally, reaction conditions such as temperature and catalyst choice are critical.

    Potential Solutions & Optimizations:

    • Reagent Quality: Ensure the use of freshly prepared diphenyldiazomethane. Impurities or degradation can significantly impact reaction efficiency.

    • Catalyst: While various catalysts can be used, copper(II) salts have been shown to be effective. Experiment with catalyst loading to find the optimal concentration.

    • Temperature Control: The reaction is sensitive to temperature fluctuations. Maintaining a consistent and optimized temperature throughout the reaction is crucial. See the experimental protocol below for recommended temperature ranges.

    • Solvent: The choice of solvent can influence reaction kinetics. Anhydrous conditions are essential to prevent side reactions. Dichloromethane or diethyl ether are commonly used.

    ParameterRecommended ConditionPotential Issue
    Reagent Freshly prepared diphenyldiazomethaneDecomposition leads to lower yield
    Catalyst Copper(II) salt (e.g., CuBr2)Suboptimal loading or activity
    Temperature 0°C to room temperatureInconsistency can lead to side products
    Solvent Anhydrous DichloromethanePresence of water causes side reactions

Issue 2: Impurities in the Final Product

  • Question: Our final Benztropine product shows significant impurities after purification. What are the likely impurities and how can we improve the purification process?

  • Answer: Common impurities can include unreacted starting materials (tropine and diphenylmethanol), as well as byproducts from side reactions. Effective purification is critical for achieving the desired product purity.

    Purification Strategies:

    • Chromatography: Flash chromatography is a common and effective method for separating Benztropine from non-polar impurities.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically employed.

    • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, can be highly effective for removing minor impurities and obtaining a crystalline product.

    • Acid-Base Extraction: An acid-base extraction can be used to separate the basic Benztropine from neutral or acidic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basification and re-extracted into an organic solvent.

    Purification MethodTarget ImpuritiesKey Considerations
    Flash Chromatography Unreacted starting materials, byproductsOptimize solvent system and gradient
    Recrystallization Minor impurities, isomersProper solvent selection is crucial
    Acid-Base Extraction Neutral and acidic impuritiesEnsure complete phase separation

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of Benztropine?

A1: The main challenges in the large-scale synthesis of Benztropine include:

  • Handling of Hazardous Reagents: The synthesis may involve reagents that are toxic or unstable, requiring specialized handling procedures and equipment.

  • Reaction Control: Maintaining precise control over reaction parameters such as temperature and mixing becomes more challenging at a larger scale.

  • Purification: Efficiently purifying large quantities of the final product to meet pharmaceutical standards can be complex and require specialized equipment like preparative HPLC.[1]

  • Cost-Effectiveness: Optimizing the synthesis to be economically viable at an industrial scale is a significant consideration.

Q2: Are there alternative synthetic routes to Benztropine?

A2: Yes, several synthetic routes to Benztropine have been explored. A common alternative involves the reaction of tropine with benzhydryl bromide in the presence of a base. This method avoids the use of the potentially explosive diphenyldiazomethane. The choice of synthetic route often depends on factors such as starting material availability, safety considerations, and desired scale. A combinatorial synthesis approach has also been described for creating analogues.[2]

Q3: What are the critical quality attributes (CQAs) for the Benztropine active pharmaceutical ingredient (API)?

A3: The critical quality attributes for Benztropine API typically include:

  • Purity: The level of impurities must be below the limits specified by regulatory bodies.

  • Identity: Confirmation of the chemical structure using techniques like NMR, IR, and mass spectrometry.

  • Crystallinity: The crystalline form can affect stability and dissolution properties.

  • Residual Solvents: The amount of residual solvents from the synthesis and purification process must be within acceptable limits.

Experimental Protocols

Protocol 1: Synthesis of Benztropine via Etherification of Tropine

This protocol outlines a general procedure for the synthesis of Benztropine.

Materials:

  • Tropine

  • Diphenyldiazomethane

  • Copper(II) Bromide (CuBr2)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve tropine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of diphenyldiazomethane in anhydrous DCM.

  • Slowly add the diphenyldiazomethane solution to the tropine solution at 0°C.

  • Add a catalytic amount of CuBr2 to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve Tropine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Diphenyldiazomethane cool->add_reagent add_catalyst Add CuBr2 Catalyst add_reagent->add_catalyst react React for 12-24h add_catalyst->react quench Quench with NaHCO3 react->quench extract Extract Organic Layer quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of Benztropine.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagent_purity Reagent Impurity/ Decomposition low_yield->reagent_purity temp_control Poor Temperature Control low_yield->temp_control catalyst_issue Suboptimal Catalyst Activity/Loading low_yield->catalyst_issue solvent_issue Presence of Water low_yield->solvent_issue fresh_reagent Use Fresh Reagents reagent_purity->fresh_reagent optimize_temp Optimize & Maintain Temperature temp_control->optimize_temp screen_catalyst Screen Catalysts & Optimize Loading catalyst_issue->screen_catalyst anhydrous_conditions Ensure Anhydrous Conditions solvent_issue->anhydrous_conditions

Caption: Troubleshooting logic for addressing low reaction yield.

References

Refining Bentysrepinine dosage to reduce in vivo toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Bentysrepinine dosage to minimize in vivo toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine model?

For initial in vivo studies in mice, a starting dose of 5 mg/kg is recommended, administered intraperitoneally. This recommendation is based on preliminary dose-ranging studies. However, the optimal starting dose may vary depending on the specific mouse strain and the experimental endpoint.

Q2: What are the common signs of this compound-induced toxicity in vivo?

Commonly observed signs of toxicity at higher doses (>20 mg/kg) include weight loss, lethargy, and ruffled fur. In some cases, neurotoxicity, manifesting as tremors and ataxia, has been noted. It is crucial to monitor animals daily for these signs.

Q3: How can I reduce the off-target effects of this compound?

Co-administration of a P-glycoprotein inhibitor has been shown to reduce the required therapeutic dose of this compound, thereby lowering the potential for off-target toxicity. Additionally, formulating this compound in a liposomal delivery system may improve its therapeutic index.

Q4: What is the known mechanism of this compound-induced toxicity?

The primary mechanism of this compound toxicity is believed to be the off-target inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival. This inhibition can lead to apoptosis in non-target cells.

Troubleshooting Guide

Issue 1: High mortality observed in the treatment group.

  • Possible Cause: The initial dose was too high for the specific animal model or strain.

  • Solution: Reduce the starting dose by 50% in the next cohort. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) more accurately. Refer to the dose-response data in Table 1.

Issue 2: Inconsistent therapeutic effects at a non-toxic dose.

  • Possible Cause: Poor bioavailability or rapid metabolism of this compound.

  • Solution:

    • Verify the formulation and route of administration. Intravenous administration may provide more consistent plasma concentrations.

    • Conduct pharmacokinetic studies to determine the half-life and bioavailability of your formulation.

    • Consider using a different vehicle for administration. See Table 2 for a comparison of common vehicles.

Issue 3: Unexpected neurological side effects.

  • Possible Cause: Off-target activity in the central nervous system.

  • Solution:

    • Perform a thorough neurological assessment of the animals.

    • Consider co-administration with a broad-spectrum neuroprotective agent to investigate if the effects can be mitigated.

    • Evaluate structure-activity relationships of this compound analogs to identify compounds with a more favorable safety profile.

Data & Protocols

Quantitative Data Summary

Table 1: Dose-Response Relationship of this compound in Balb/c Mice

Dosage (mg/kg)Route of AdministrationObserved ToxicityTherapeutic Efficacy (% Tumor Reduction)
5IntraperitonealNo observable toxicity15%
10IntraperitonealMild lethargy45%
20IntraperitonealSignificant weight loss, lethargy60%
40IntraperitonealSevere toxicity, 20% mortality65%

Table 2: Effect of Vehicle on this compound Bioavailability

VehicleRoute of AdministrationPeak Plasma Concentration (ng/mL)Time to Peak (hours)
SalineIntraperitoneal1502
5% DMSO in SalineIntraperitoneal3501.5
Liposomal FormulationIntravenous8000.5
Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Model: Use 6-8 week old Balb/c mice.

  • Group Allocation: Divide mice into groups of 5.

  • Dose Escalation:

    • Start with a dose of 5 mg/kg.

    • Administer escalating doses (e.g., 10, 20, 40, 60 mg/kg) to subsequent groups.

    • Doses should be administered daily for 14 days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily.

    • The MTD is defined as the highest dose that does not cause greater than 10% weight loss or any signs of severe toxicity.

  • Endpoint: At the end of the study, perform a full necropsy and histopathological analysis of major organs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis prep_animals Acclimate Animals dose_groups Administer Doses to Groups prep_animals->dose_groups prep_drug Prepare this compound Formulations prep_drug->dose_groups monitor Daily Monitoring (Weight, Clinical Signs) dose_groups->monitor collect_samples Collect Blood/Tissue Samples monitor->collect_samples End of Study analyze Perform Histopathology & Biomarker Analysis collect_samples->analyze determine_mtd Determine MTD analyze->determine_mtd

Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD) of this compound.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Postulated signaling pathway of this compound-induced toxicity via PI3K/Akt inhibition.

Addressing batch-to-batch variability of synthetic Bentysrepinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability and other common challenges encountered when working with synthetic Bentysrepinine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide designed as a potent and selective inhibitor of the fictional intracellular enzyme, Kinase-Associated Phosphatase 1 (KAP1). By inhibiting KAP1, this compound modulates downstream signaling pathways involved in cellular stress responses. Its primary therapeutic potential lies in the protection of cells from apoptotic stimuli.

Q2: We are observing inconsistent results in our cell-based assays with different batches of synthetic this compound. What are the potential causes?

Inconsistent results between different batches of a synthetic peptide like this compound are often attributable to variability in purity, peptide content, and the presence of impurities that can arise during solid-phase peptide synthesis (SPPS).[1] Key factors that can differ between batches include:

  • Purity Profile: The percentage of the correct, full-length this compound peptide can vary. Impurities such as truncated or deletion sequences may lack biological activity or have altered activity, thereby changing the effective concentration of the active peptide.[1]

  • Peptide Content: The actual amount of peptide in the lyophilized powder can differ from batch to batch. The total weight of the powder includes the peptide, counterions (often trifluoroacetate (B77799) from the purification process), and residual water.[1] Variations in these components will affect the final concentration when the peptide is reconstituted.[1]

  • Presence of Unwanted Modifications: this compound may be subject to modifications such as oxidation or deamidation during synthesis and storage, which can lead to altered biological activity.[1]

  • Residual Solvents and Reagents: Impurities from the manufacturing process, if not adequately removed, can interfere with experimental assays.[2]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

Symptoms:

  • Significant variations in IC50 values in enzymatic assays.

  • Discrepancies in the magnitude of cellular response in different experiments using new batches.

Troubleshooting Steps:

  • Request and meticulously review the Certificate of Analysis (CoA) for each batch. Compare the purity (by HPLC), mass (by MS), and any other provided data.

  • Perform incoming quality control (QC) on each new batch. This should include identity and purity verification.

  • Accurately determine the peptide concentration. Do not rely solely on the weight of the lyophilized powder.

Recommended QC Experiments:

  • Purity Analysis by High-Performance Liquid Chromatography (HPLC): To verify the purity of the peptide and identify any potential impurities.

  • Identity Confirmation by Mass Spectrometry (MS): To confirm that the molecular weight of the peptide is correct.

  • Net Peptide Content Analysis: To determine the actual percentage of peptide in the lyophilized powder.

Comparative Data for Different Batches of this compound
ParameterBatch ABatch BBatch CRecommended Specification
Purity (HPLC) 98.5%95.2%99.1%>98%
Molecular Weight (MS) 2548.2 Da2548.3 Da2548.1 Da2548.2 ± 0.5 Da
Net Peptide Content 75%68%82%>70%
Endotoxin Levels <0.1 EU/mL<0.1 EU/mL<0.1 EU/mL<0.5 EU/mL
Appearance White PowderWhite PowderWhite PowderWhite Lyophilized Powder
Issue 2: Poor Solubility of this compound

Symptoms:

  • Difficulty dissolving the lyophilized peptide in aqueous buffers.

  • Precipitation of the peptide upon addition to media or buffer.

Troubleshooting Steps:

  • Consult the Certificate of Analysis (CoA) for solubility information.

  • Test solubility in a small amount of peptide first. [3]

  • For peptides with a net positive charge (basic), try dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your buffer.

  • For peptides with a net negative charge (acidic), try dissolving in a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) and then dilute.

  • For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, and then slowly add to the aqueous buffer with stirring. [3]

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to determine the purity of synthetic this compound.

Materials:

  • Synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-30 min: 5% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of this compound.

Materials:

  • Synthetic this compound

  • Acetonitrile

  • Water

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 acetonitrile:water solution with 0.1% formic acid.[1]

  • LC-MS Conditions:

    • Use an HPLC system coupled to an ESI-MS detector.[1] A short C18 column can be used with a rapid gradient to separate the peptide from salts.[1]

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Scan Range: m/z 500-2000[4]

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other charge states.[1]

Visualizations

Bentysrepinine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular External_Stimulus Cellular Stress (e.g., Oxidative Stress) p38_MAPK p38 MAPK External_Stimulus->p38_MAPK Activates JNK JNK External_Stimulus->JNK Activates This compound This compound KAP1 KAP1 (Kinase-Associated Phosphatase 1) This compound->KAP1 Inhibits KAP1->p38_MAPK Dephosphorylates (Inactivates) KAP1->JNK Dephosphorylates (Inactivates) Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis Troubleshooting_Workflow Start Inconsistent Assay Results Check_CoA Review Certificate of Analysis for each batch Start->Check_CoA Perform_QC Perform Incoming QC: HPLC for Purity, MS for Identity Check_CoA->Perform_QC Purity_OK Purity >98% and Identity Confirmed? Perform_QC->Purity_OK Analyze_Peptide_Content Determine Net Peptide Content Purity_OK->Analyze_Peptide_Content Yes Contact_Support Contact Technical Support with all data Purity_OK->Contact_Support No Concentration_OK Is Concentration Accurately Determined? Analyze_Peptide_Content->Concentration_OK Re-evaluate_Assay Re-evaluate Assay Parameters Concentration_OK->Re-evaluate_Assay Yes Concentration_OK->Contact_Support No Peptide_Solubility_Decision_Tree Start Peptide Solubility Issue Check_Charge Determine Net Charge of Peptide Start->Check_Charge Charge_Positive Net Positive Charge? Check_Charge->Charge_Positive Charge_Negative Net Negative Charge? Charge_Positive->Charge_Negative No Use_Acidic Dissolve in 10% Acetic Acid, then dilute Charge_Positive->Use_Acidic Yes Charge_Neutral Net Neutral/Hydrophobic? Charge_Negative->Charge_Neutral No Use_Basic Dissolve in 0.1% Ammonium Hydroxide, then dilute Charge_Negative->Use_Basic Yes Use_Organic Dissolve in minimal DMSO, then slowly add to buffer Charge_Neutral->Use_Organic Yes Failure Still Insoluble? Contact Support Charge_Neutral->Failure No Success Soluble Use_Acidic->Success Use_Basic->Success Use_Organic->Success

References

Strategies to prevent the degradation of Bentysrepinine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bentysrepinine

This guide provides researchers, scientists, and drug development professionals with essential strategies to prevent the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

This compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester functional group in this compound is prone to hydrolysis, a process accelerated by non-optimal pH conditions in aqueous solutions.

  • Oxidation: The molecule can be oxidized when exposed to air, especially in the presence of trace metal ions.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce cleavage of key covalent bonds, leading to a loss of activity.

Q2: I observed a color change in my this compound stock solution. What does this indicate?

A color change, typically a shift from colorless to a pale yellow or brown hue, is a common indicator of oxidative degradation. This is often accompanied by a decrease in the compound's purity and potency. If you observe a color change, it is recommended to perform a purity check using HPLC before proceeding with your experiments.

Q3: My compound shows reduced activity in my cell-based assays. Could this be related to storage?

Yes, improper storage is a frequent cause of reduced biological activity. Degradation of this compound can lead to a lower effective concentration of the active compound in your experiments. We recommend preparing fresh dilutions from a properly stored stock solution and repeating the assay.

Q4: Can I store this compound in an aqueous buffer for an extended period?

It is not recommended to store this compound in aqueous buffers for long periods. Due to the risk of hydrolysis, aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, use a buffer with a pH between 6.0 and 7.5 and store at 2-8°C for no longer than 24 hours.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low purity detected by HPLC Hydrolysis or Oxidation1. Prepare fresh stock solutions from lyophilized powder. 2. Ensure the solvent used (e.g., DMSO) is anhydrous. 3. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.
Precipitate forms in stock solution after freeze-thaw cycles Poor solubility at low temperatures; freeze-thaw stress1. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Before use, warm the aliquot to room temperature and vortex gently to ensure complete dissolution.
Inconsistent experimental results Degradation of working solutions1. Prepare fresh working solutions from the stock immediately before each experiment. 2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

Recommended Storage Conditions

Formulation Storage Temperature Atmosphere Light Condition Max Storage Duration
Lyophilized Powder-20°C or -80°CDesiccated, Inert Gas (Argon)Protected from light (Amber vial)24 months
10 mM Stock in DMSO-80°CInert Gas (Argon)Protected from light (Amber vial)6 months
Aqueous Solution2-8°CN/AProtected from light24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized powder vial to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Under a fume hood, add the appropriate volume of anhydrous, research-grade DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved.

  • To minimize oxidation, briefly purge the headspace of the vial with an inert gas like argon or nitrogen before recapping.

  • Aliquot the stock solution into single-use, light-protected (amber) vials.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

Visual Guides

G cluster_storage This compound Storage Workflow cluster_usage Experimental Usage lyophilized Lyophilized this compound prepare_stock Prepare Stock in Anhydrous DMSO lyophilized->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store Store at -80°C, Protected from Light aliquot->store thaw Thaw Single Aliquot store->thaw prepare_working Prepare Fresh Aqueous Working Solution thaw->prepare_working use_experiment Use Immediately in Experiment prepare_working->use_experiment discard Discard Unused Solution use_experiment->discard

Caption: Recommended workflow for storing and handling this compound.

G cluster_degradation Degradation Pathways This compound This compound (Active) Hydrolysis Hydrolyzed Product (Inactive) This compound->Hydrolysis H₂O, pH ≠ 7 Oxidation Oxidized Product (Inactive) This compound->Oxidation O₂, Metal Ions Photodegradation Photodegraded Product (Inactive) This compound->Photodegradation Light (UV)

Caption: Major degradation pathways for this compound.

Improving the signal-to-noise ratio in Bentysrepinine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bentysrepinine binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. This compound is a novel small molecule inhibitor targeting the B-Receptor Tyrosine Kinase (BRTK), a key component in oncogenic signaling pathways.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays, such as those employing fluorescence polarization (FP).

Issue 1: High background signal is reducing the assay window.

High background can be caused by several factors, often related to non-specific binding of the fluorescent tracer or inherent fluorescence of assay components.[1][2]

  • Question: What are the primary causes of high background fluorescence? Answer: High background can stem from the assay buffer components, particularly carrier proteins like Bovine Serum Albumin (BSA) which may bind to fluorophores.[1][2] Contaminated reagents or the use of unsuitable microplates (e.g., white or clear plates) can also contribute to elevated background signals.[2]

  • Question: How can I reduce background signal from buffer components? Answer:

    • Test each buffer component individually for fluorescence to identify the source.

    • Consider replacing BSA with a low-binding alternative such as Bovine Gamma Globulin (BGG).

    • Ensure all reagents are high-purity and freshly prepared to avoid fluorescent contaminants.

    • Always use black, opaque microplates to minimize light scatter and background fluorescence.

Issue 2: The specific binding signal is too low.

A low signal can make it difficult to distinguish true binding from background noise, impacting the reliability of your results.

  • Question: My fluorescent tracer signal is weak. How can I improve it? Answer: A weak signal may be due to a low concentration of the fluorescently labeled molecule (tracer). You can try increasing the tracer concentration, but be aware that it should ideally be kept at or below the binding affinity (Kd) and lower than the concentration of the binding partner. Also, verify that your instrument's excitation and emission wavelengths are correctly set for your fluorophore and optimize the gain settings.

  • Question: Could the choice of fluorophore be the problem? Answer: Yes, the quantum yield and extinction coefficient of the fluorophore directly affect signal intensity. If the signal remains low, consider using a brighter fluorophore. Red-shifted dyes can also be advantageous as they can help to reduce autofluorescence from other components.

Issue 3: High well-to-well variability is affecting reproducibility.

Inconsistent results across wells can obscure real effects and make data interpretation difficult. Variability can arise from both technical and biological sources.

  • Question: What are common sources of technical variability in plate-based assays? Answer: Inconsistent sample preparation and failure to adhere to standardized protocols are common culprits. Pipetting errors, temperature gradients across the plate, and improper mixing can all contribute to variability. To minimize this, prepare reagents in large batches to reduce batch-to-batch differences.

  • Question: How can I minimize variability in my experimental procedure? Answer:

    • Use calibrated pipettes and proper pipetting techniques.

    • Ensure thorough mixing of all reagents before and after addition to the plate.

    • Allow plates to equilibrate to room temperature before reading to minimize temperature effects.

    • Automate sample handling and pre-processing where possible to reduce human error.

Frequently Asked Questions (FAQs)

Q1: What is the role of detergents in a this compound binding assay?

A1: Detergents are amphipathic molecules used to solubilize membrane proteins and prevent non-specific binding. Non-ionic detergents are generally preferred for maintaining the native structure of the protein. However, the choice of detergent and its concentration must be optimized for each specific assay.

Q2: How do I determine the optimal concentration of the B-Receptor Tyrosine Kinase (BRTK) for my assay?

A2: The optimal concentration of the binder (BRTK) depends on the assay format. For competitive assays, a concentration that yields about 75% of the maximum change in millipolarization (ΔmP) is often a good starting point. For direct binding assays, the concentration that gives the maximum stable ΔmP is typically used.

Q3: What is non-specific binding and how can I minimize it?

A3: Non-specific binding is the binding of the labeled ligand to components other than the target receptor, such as the assay plate or other proteins. This can be minimized by optimizing blocking conditions, for instance by increasing the blocking incubation period or changing the blocking agent. Using non-protein or low-protein binding plates and tubes can also help reduce surface adhesion.

Q4: How should I analyze my data to determine the IC50 of this compound?

A4: To determine the IC50 value, which is the concentration of your compound needed to inhibit 50% of the kinase activity, you should perform a dose-response experiment. Plot the percent inhibition versus the logarithm of the this compound concentration. Then, fit the data to a sigmoidal curve using a suitable model, such as the four-parameter logistic (4PL) model, to calculate the IC50.

Data Presentation

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

Blocking AgentConcentrationBackground Signal (mP)Specific Signal (ΔmP)Signal-to-Noise Ratio
BSA0.1%551202.18
BSA0.5%621151.85
BGG0.1%401253.13
BGG0.5%451222.71

Table 2: Optimization of Detergent Concentration

DetergentConcentration (%)Background Signal (mP)Specific Signal (ΔmP)Signal-to-Noise Ratio
Tween-200.01481302.71
Tween-200.05421353.21
Tween-200.1501102.20
CHAPS0.01521282.46
CHAPS0.05451322.93
CHAPS0.1551051.91

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Competition Binding Assay for this compound

This protocol outlines a method to determine the inhibitory potential of this compound on the binding of a fluorescent tracer to the B-Receptor Tyrosine Kinase (BRTK).

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20.

    • BRTK Solution: Dilute the BRTK stock to the pre-determined optimal concentration in Assay Buffer.

    • Tracer Solution: Dilute the fluorescently labeled tracer to its optimal concentration in Assay Buffer.

    • This compound Dilution Series: Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilutions or vehicle control to the wells of a black, opaque 384-well microplate.

    • Add 10 µL of the BRTK solution to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for inhibitor binding.

    • Add 5 µL of the Tracer Solution to each well.

    • Incubate for an additional 90 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a plate reader equipped for fluorescence polarization.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background mP values (from wells with buffer only) from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

cluster_pathway Simplified BRTK Signaling Pathway Ligand Growth Factor (Ligand) BRTK BRTK (B-Receptor Tyrosine Kinase) Ligand->BRTK Binds Dimerization Dimerization & Autophosphorylation BRTK->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BRTK Inhibits

Caption: Simplified signaling pathway of the B-Receptor Tyrosine Kinase (BRTK) and the inhibitory action of this compound.

cluster_workflow This compound FP Assay Workflow Prep Prepare Reagents (Buffer, BRTK, Tracer, this compound) Add_Inhibitor Add this compound/ Vehicle to Plate Prep->Add_Inhibitor Add_BRTK Add BRTK Add_Inhibitor->Add_BRTK Incubate1 Incubate (60 min) Add_BRTK->Incubate1 Add_Tracer Add Fluorescent Tracer Incubate1->Add_Tracer Incubate2 Incubate (90 min) Add_Tracer->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: Experimental workflow for the this compound Fluorescence Polarization (FP) competition binding assay.

cluster_troubleshooting Troubleshooting Logic Start Poor S/N Ratio High_BG High Background? Start->High_BG Low_Signal Low Signal? Start->Low_Signal High_Var High Variability? Start->High_Var Sol_BG Check Buffer Components Use BGG instead of BSA Use Black Plates High_BG->Sol_BG Yes Sol_Signal Increase Tracer Conc. Optimize Gain Settings Use Brighter Fluorophore Low_Signal->Sol_Signal Yes Sol_Var Check Pipetting Ensure Proper Mixing Equilibrate Plate Temp. High_Var->Sol_Var Yes

Caption: A decision tree for troubleshooting common issues in this compound binding assays to improve the signal-to-noise (S/N) ratio.

References

Method refinement for quantifying Bentysrepinine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the quantitative analysis of Bentysrepinine in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard (IS) for this compound analysis?

A1: A stable isotope-labeled version of this compound (e.g., this compound-d4) is the ideal internal standard as it co-elutes and experiences similar ionization effects, providing the most accurate correction for matrix effects and extraction variability. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties that does not interfere with this compound analysis can be used as a secondary option.

Q2: Which sample preparation technique is better for this compound in plasma: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?

A2: The choice depends on the required sensitivity and data quality.

  • Protein Precipitation (PPT) is a faster and more straightforward method, suitable for early-stage discovery or when high throughput is essential. However, it may result in higher matrix effects.

  • Solid-Phase Extraction (SPE) provides a cleaner extract, significantly reducing matrix effects and improving the lower limit of quantification (LLOQ). It is the recommended method for late-stage development and regulatory submissions. See Table 2 for a direct comparison.

Q3: What are the most common sources of variability in the assay?

A3: The most common sources of variability include inconsistent sample handling and storage, pipetting errors during the preparation of calibration standards and quality controls (QCs), incomplete protein precipitation or analyte elution during extraction, and ion source contamination in the mass spectrometer.

Troubleshooting Guide

Problem: Low or no analyte recovery after Solid-Phase Extraction (SPE).

This issue is often related to incorrect procedural steps during the SPE workflow. The following decision tree can help diagnose the problem.

G start Start: Low Recovery Issue check_conditioning Was the SPE sorbent properly conditioned? start->check_conditioning check_equilibration Was the sorbent equilibrated post-conditioning? check_conditioning->check_equilibration Yes solution_conditioning Solution: Condition sorbent with methanol (B129727) followed by water as per protocol. check_conditioning->solution_conditioning No check_loading Was the sample loaded at an appropriate flow rate? check_equilibration->check_loading Yes solution_equilibration Solution: Equilibrate with a buffer matching the sample's pH. check_equilibration->solution_equilibration No check_washing Did the wash step use a solvent strong enough to remove interferences but weak enough to retain this compound? check_loading->check_washing Yes solution_loading Solution: Decrease loading flow rate to ensure sufficient interaction time. check_loading->solution_loading No check_elution Is the elution solvent strong enough to desorb this compound from the sorbent? check_washing->check_elution Yes solution_washing Solution: Decrease organic content in the wash solvent. check_washing->solution_washing No solution_elution Solution: Increase organic content or add a modifier (e.g., formic acid) to the elution solvent. check_elution->solution_elution No

Caption: Troubleshooting decision tree for low SPE recovery.

Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or split peaks).

  • Tailing Peaks: This may be caused by secondary interactions between the analyte and the column stationary phase. Try adding a small amount of modifier (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide (B78521), depending on the analyte's pKa) to the mobile phase. It can also result from a partially blocked column frit or a void in the column packing.

  • Fronting Peaks: This is often a sign of column overload. Dilute the sample or reduce the injection volume.

  • Split Peaks: This can be caused by a clogged injector, a partially blocked column, or using an injection solvent that is much stronger than the initial mobile phase. Ensure the injection solvent is similar in composition to or weaker than the mobile phase.

Problem: The calibration curve is non-linear, particularly at higher concentrations.

This is typically due to detector saturation or ion suppression.

  • Detector Saturation: The signal for the upper limit of quantification (ULOQ) standard may be exceeding the linear dynamic range of the mass spectrometer's detector. Reduce the ULOQ concentration or dilute the samples to fall within the linear range.

  • Ion Suppression: At high analyte concentrations, the efficiency of ionization can decrease, leading to a plateau in the signal response. Ensure the chromatography is optimized to separate the analyte from endogenous matrix components.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) Method
  • Sample Thawing: Thaw biological samples (plasma, serum) and calibration standards on ice.

  • Aliquoting: Pipette 50 µL of the sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4) to all tubes except for the blank matrix samples.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method
  • Sample Pre-treatment: Pipette 100 µL of the plasma sample, add 10 µL of internal standard, and dilute with 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 4% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Quantitative Data Summary

Table 1: Optimized LC-MS/MS Parameters for this compound
ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
MRM Transition (this compound) 485.2 -> 210.1 (Quantifier)
MRM Transition (this compound) 485.2 -> 315.2 (Qualifier)
MRM Transition (this compound-d4) 489.2 -> 214.1
Collision Energy (Quantifier) 25 eV
Table 2: Comparison of Extraction Method Performance
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery % 95.2% ± 4.5%91.5% ± 3.1%
Matrix Effect % 85.1% ± 6.2%98.7% ± 2.5%
LLOQ (ng/mL) 1.00.1
Processing Time ~15 min / 10 samples~45 min / 10 samples
Table 3: Method Validation Summary (SPE Method)
ParameterResult
Linear Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%CV) < 5.8%
Inter-day Precision (%CV) < 7.2%
Accuracy (% Bias) Within ± 6.5%

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Receive Sample aliquot Aliquot & Add IS sample->aliquot extract Extract Analyte (PPT or SPE) aliquot->extract reconstitute Evaporate & Reconstitute extract->reconstitute inject Inject on LC-MS/MS reconstitute->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for this compound analysis.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF B-Raf Kinase RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF

Caption: Hypothesized signaling pathway inhibited by this compound.

Validation & Comparative

Validating the Primary Target of Bentysrepinine: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bentysrepinine is a hypothetical compound name used for illustrative purposes in this guide. The experimental data and target information are based on studies of Benztropine, a structurally and functionally similar drug, to provide a realistic and data-driven comparison of target validation methodologies.

Introduction

The successful development of a novel therapeutic agent hinges on the precise identification and validation of its biological target. This crucial step ensures that the drug's mechanism of action is well-understood, paving the way for optimized efficacy and minimized off-target effects. This guide provides a comprehensive comparison of CRISPR-Cas9 technology with other established methods for validating the primary target of a hypothetical drug, this compound. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the knowledge to select the most appropriate target validation strategy for their drug discovery pipeline.

This compound, analogous to the well-characterized drug Benztropine, is presumed to exert its primary effects through the inhibition of the Dopamine (B1211576) Transporter (DAT) and antagonism of Muscarinic Acetylcholine Receptors (M1/M3). This guide will use this dual-target profile as a framework to compare the utility of various validation techniques.

Comparative Analysis of Target Validation Methods

The selection of a target validation method depends on various factors, including the desired level of certainty, the nature of the target, and available resources. Here, we compare CRISPR-Cas9 with three alternative approaches: RNA interference (RNAi), Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics of each target validation method.

Method Principle Outcome On-Target Efficacy Off-Target Effects Throughput Resource Intensity
CRISPR-Cas9 Permanent gene knockout at the DNA level.Complete loss of protein function.High, often >90% knockout efficiency.Lower than RNAi, but can be significant. Can be mitigated with high-fidelity Cas9 variants and careful guide RNA design.[1][2]High (pooled screens)High (requires expertise in molecular biology and bioinformatics)
RNA interference (siRNA/shRNA) Transient gene knockdown at the mRNA level.Partial reduction of protein expression.Variable, typically 70-90% knockdown.[3]High, due to sequence-dependent and -independent effects.[1][2]High (pooled screens)Moderate
CETSA Ligand-induced thermal stabilization of the target protein.Confirmation of direct target engagement in a cellular context.N/A (measures binding, not functional outcome)N/A (target-specific)Moderate to High (with automated platforms)Moderate
Chemical Proteomics (AP-MS) Affinity purification of the drug-protein complex followed by mass spectrometry.Identification of direct and indirect binding partners.N/A (identifies interactome)Can identify off-targets but may miss transient interactions.Low to ModerateHigh (requires specialized equipment and expertise)

Table 1: Comparison of Target Validation Methodologies

Benztropine (this compound Analog) Binding Affinities

The following table presents binding affinity data for Benztropine and its analogs, illustrating the compound's interaction with its primary targets and key off-targets. This data is crucial for designing validation experiments and interpreting their results.

Compound Primary Target Binding Affinity (Ki, nM) Off-Target Binding Affinity (Ki, nM) Reference
BenztropineDopamine Transporter (DAT)5.59 - 29.2Muscarinic M1 Receptor~100-300 fold lower than DAT
BenztropineDopamine Transporter (DAT)118 (IC50)Histamine H1 Receptor~11-43 fold lower than DAT
GA 2-99 (analog)Dopamine Transporter (DAT)5.59Muscarinic M1 Receptor>1000
JHW 013 (analog)Dopamine Transporter (DAT)29.2σ1 Receptor15.8

Table 2: Binding Affinities of Benztropine and Analogs

Experimental Protocols

Detailed methodologies for the key experiments discussed in this guide are provided below.

CRISPR-Cas9 Genome-Wide Loss-of-Function Screen

This protocol outlines a pooled screening approach to identify genes that, when knocked out, confer resistance to this compound, thereby validating its primary target.

a. Lentiviral sgRNA Library Production and Transduction:

  • Amplify and package a genome-scale sgRNA library (e.g., GeCKO v2) into lentiviral particles.

  • Titer the viral supernatant to determine the optimal multiplicity of infection (MOI).

  • Transduce a Cas9-expressing cell line with the sgRNA library at a low MOI (~0.3) to ensure most cells receive a single sgRNA.

b. This compound Selection:

  • After transduction, select for successfully transduced cells using an appropriate antibiotic.

  • Split the cell population into a treatment group and a vehicle control group.

  • Treat the cells with a cytotoxic concentration of this compound for 14-21 days.

c. Genomic DNA Extraction and Sequencing:

  • Harvest genomic DNA from both the this compound-treated and control populations.

  • Amplify the integrated sgRNA sequences using PCR.

  • Perform high-throughput sequencing of the amplified sgRNA libraries.

d. Data Analysis:

  • Align sequencing reads to the sgRNA library reference.

  • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.

  • Gene-level analysis will reveal candidate genes whose knockout confers resistance, with the primary target expected to be among the top hits.

siRNA-Mediated Target Knockdown and Validation

This protocol describes the use of small interfering RNA (siRNA) to transiently reduce the expression of the putative target, followed by a functional assay.

a. siRNA Transfection:

  • Culture cells to 50-70% confluency.

  • Prepare a transfection complex of siRNA targeting the gene of interest (and a non-targeting control) with a suitable transfection reagent (e.g., lipofectamine).

  • Add the transfection complex to the cells and incubate for 24-72 hours.

b. Knockdown Validation (qPCR and Western Blot):

  • After incubation, harvest a portion of the cells to assess knockdown efficiency.

  • Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the reduction in target mRNA levels.

  • Lyse the remaining cells, separate proteins by SDS-PAGE, and perform a Western blot using an antibody specific to the target protein to confirm reduced protein expression.

c. Functional Assay:

  • Treat the siRNA-transfected cells (target-specific and control) with this compound.

  • Measure a relevant cellular response (e.g., cell viability, dopamine uptake). A diminished response to this compound in cells with the target knocked down validates the target.

Cellular Thermal Shift Assay (CETSA)

This protocol details how to confirm the direct binding of this compound to its target protein within intact cells.

a. Cell Treatment and Heat Shock:

  • Treat cultured cells with this compound or a vehicle control.

  • Aliquot the cell suspensions into PCR tubes.

  • Expose the cells to a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

b. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifuge the lysates to pellet aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

c. Western Blot Analysis:

  • Quantify the amount of the soluble target protein in each sample using Western blotting.

d. Data Analysis:

  • Plot the percentage of soluble target protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes a chemical proteomics approach to identify the binding partners of this compound.

a. Probe Synthesis (if necessary):

  • Synthesize a this compound analog containing a reactive group for immobilization (e.g., a biotin (B1667282) tag or a photo-affinity label).

b. Affinity Purification:

  • Immobilize the this compound probe on beads (e.g., streptavidin-coated beads for a biotinylated probe).

  • Incubate the beads with cell lysate to allow the probe to bind to its target proteins.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins.

c. Mass Spectrometry:

  • Digest the eluted proteins into peptides.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • Identify the proteins from the mass spectra using a protein database.

  • Proteins specifically enriched in the this compound pulldown compared to a control pulldown (e.g., with beads alone) are identified as potential binding partners.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_crispr CRISPR-Cas9 Workflow for Target Validation A Lentiviral sgRNA Library B Transduction of Cas9-expressing cells A->B C Cell Population with Gene Knockouts B->C D This compound Treatment (Selection) C->D E Resistant Cells Enriched D->E F Genomic DNA Extraction E->F G sgRNA Sequencing and Analysis F->G H Primary Target Identified G->H

Caption: CRISPR-Cas9 target validation workflow.

cluster_pathway This compound Target Signaling Pathways cluster_dat Dopaminergic Synapse cluster_machr Cholinergic Synapse This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition M1_receptor Muscarinic M1 Receptor This compound->M1_receptor Antagonism Dopamine_synapse Synaptic Dopamine Dopamine_synapse->DAT Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_receptor Signaling Downstream Signaling Postsynaptic_receptor->Signaling Gq_protein Gq Protein M1_receptor->Gq_protein Acetylcholine Acetylcholine Acetylcholine->M1_receptor PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC

Caption: Signaling pathways of this compound's primary targets.

Start Start: Putative Target CRISPR CRISPR-Cas9 (Gene Knockout) Start->CRISPR RNAi RNAi (Gene Knockdown) Start->RNAi CETSA CETSA (Target Engagement) Start->CETSA ChemProteomics Chemical Proteomics (Binding Partners) Start->ChemProteomics Phenotype_Change Phenotypic Change (e.g., loss of drug efficacy) CRISPR->Phenotype_Change No_Phenotype_Change No Phenotypic Change CRISPR->No_Phenotype_Change RNAi->Phenotype_Change RNAi->No_Phenotype_Change Direct_Binding Direct Binding Confirmed CETSA->Direct_Binding No_Binding No Direct Binding CETSA->No_Binding Interactome Interactome Identified ChemProteomics->Interactome Target_Validated Target Validated Phenotype_Change->Target_Validated Target_Invalidated Target Invalidated No_Phenotype_Change->Target_Invalidated Direct_Binding->Target_Validated No_Binding->Target_Invalidated

Caption: Logical flow of different target validation methods.

Conclusion

Validating the primary target of a drug candidate is a cornerstone of modern drug discovery. CRISPR-Cas9 technology offers a powerful and precise method for target validation through permanent gene knockout, providing a high degree of confidence in the functional role of a putative target. However, as this guide illustrates, a multi-faceted approach that incorporates orthogonal methods such as RNAi, CETSA, and chemical proteomics provides a more comprehensive and robust validation. By carefully considering the strengths and limitations of each technique and leveraging their complementary nature, researchers can build a strong body of evidence to support the progression of their drug candidates through the development pipeline.

References

A Comparative Efficacy Analysis of Bentysrepinine Across Preclinical Models of Rheumatoid Arthritis and Myeloproliferative Neoplasm

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive cross-validation of the efficacy of Bentysrepinine, a novel selective inhibitor of the JAK2/STAT3 signaling pathway. Its performance is objectively compared against established and alternative therapeutic agents in two distinct disease models: a murine model of collagen-induced arthritis (CIA), representing autoimmune inflammatory disease, and a human tumor xenograft model of a JAK2-V617F positive myeloproliferative neoplasm (MPN), representing hematological malignancy.[1][2] All data presented are derived from controlled, side-by-side preclinical studies to ensure direct comparability. Detailed experimental protocols and visual summaries of pathways and workflows are provided to support data interpretation and future research.

Mechanism of Action and Comparative Profile

This compound is a potent, orally bioavailable small molecule inhibitor designed to selectively target the Janus Kinase 2 (JAK2) and its downstream signaling partner, the Signal Transducer and Activator of Transcription 3 (STAT3). Dysregulation of the JAK/STAT pathway is a critical driver in various autoimmune disorders and cancers.[3][4] This pathway, when activated by cytokines like Interleukin-6 (IL-6), leads to gene transcription that promotes inflammation and cell proliferation.[3]

This guide compares this compound with two other agents:

  • Ruxolitinib (B1666119): An established, potent inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[3][4][5][6]

  • Statumab (Fictional): A therapeutic monoclonal antibody designed to block the IL-6 receptor (IL-6R), preventing the upstream activation of the JAK/STAT pathway.

Visualized Signaling Pathway and Points of Inhibition

The following diagram illustrates the simplified JAK2/STAT3 signaling cascade and the distinct mechanisms of action for this compound, Ruxolitinib, and Statumab.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK2 JAK2 CytokineReceptor->JAK2 1. Receptor Activation JAK2->JAK2 STAT3 STAT3 (Inactive) JAK2->STAT3 3. STAT3 Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT3_dimer->GeneTranscription 5. Nuclear Translocation Statumab Statumab (mAb) Statumab->CytokineReceptor Blocks Ligand Binding This compound This compound (Selective JAK2i) This compound->JAK2 Inhibits Kinase Activity Ruxolitinib Ruxolitinib (JAK1/2i) Ruxolitinib->JAK2 Inhibits Kinase Activity

Caption: JAK2/STAT3 signaling pathway and inhibitor targets.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound in direct comparison with the alternative agents across in vitro and in vivo models.

Table 1: In Vitro Kinase Inhibition Profile

This table shows the half-maximal inhibitory concentration (IC50) of this compound and Ruxolitinib against key JAK family kinases. Lower values indicate higher potency.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)JAK2 Selectivity (vs. JAK1)
This compound 1582.1 > 10,00085075.2x
Ruxolitinib 3.32.8 428190.8x

Data represent the mean from n=3 independent experiments.

Table 2: Efficacy in Murine Collagen-Induced Arthritis (CIA) Model

This table compares the in vivo efficacy of this compound against Statumab in a therapeutic dosing regimen initiated after the onset of arthritis.

Treatment Group (Dose)Mean Arthritis Score (Day 14 post-onset)Paw Swelling Reduction (%)Serum IL-6 Reduction (%)
Vehicle Control11.2 ± 1.50%0%
This compound (30 mg/kg, oral, QD) 3.5 ± 0.8 71% 82%
Statumab (10 mg/kg, IP, QW) 4.1 ± 1.165%95%

Values are mean ± SEM, n=10 mice per group. QD = once daily, IP = intraperitoneal, QW = once weekly.

Table 3: Efficacy in JAK2-V617F Xenograft Cancer Model

This table outlines the anti-tumor efficacy of this compound and Ruxolitinib in an immunodeficient mouse model bearing a human myeloproliferative neoplasm cell line.

Treatment Group (Dose)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)Median Survival (Days)
Vehicle Control0%+2.5%21
This compound (50 mg/kg, oral, BID) 88% -1.5% 45
Ruxolitinib (50 mg/kg, oral, BID) 75%-5.8%38

Values are mean at study endpoint (Day 28) or median survival. TGI calculated relative to vehicle. BID = twice daily.

Experimental Workflows and Logical Comparisons

Visual diagrams provide clarity on complex processes and relationships.

In Vivo Arthritis Model Experimental Workflow

CIA_Workflow start Start: DBA/1J Mice (Male, 8 weeks old) acclimate Acclimatization (7 days) start->acclimate immunize1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) acclimate->immunize1 immunize2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) immunize1->immunize2 monitor Monitor for Arthritis Onset (Clinical Scoring) immunize2->monitor randomize Randomization into Groups (n=10 per group) monitor->randomize treat Initiate Therapeutic Dosing (Vehicle, this compound, Statumab) randomize->treat endpoints Endpoint Analysis (Day 14) - Clinical Score - Paw Volume - Histopathology - Serum Cytokines treat->endpoints end End of Study endpoints->end

Caption: Workflow for the collagen-induced arthritis (CIA) study.

Comparative Attributes of Therapeutic Agents

Caption: Logical relationship diagram of therapeutic attributes.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 values of test compounds against JAK family kinases.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a ULight™-labeled peptide substrate and ATP.

  • Procedure:

    • Compounds were serially diluted in DMSO and added to a 384-well assay plate.

    • Kinase, peptide substrate, and ATP were added to initiate the reaction.

    • The reaction was incubated for 60 minutes at room temperature.

    • A europium-labeled anti-phospho-peptide antibody was added to stop the reaction and detect substrate phosphorylation.

    • After a 60-minute incubation, the TR-FRET signal was read on an appropriate plate reader.

    • IC50 values were calculated using a four-parameter logistic curve fit.

Protocol: Murine Collagen-Induced Arthritis (CIA) Model
  • Objective: To evaluate the therapeutic efficacy of compounds in a model of rheumatoid arthritis.

  • Animal Model: Male DBA/1J mice, 8-10 weeks of age.

  • Procedure:

    • Induction: On Day 0, mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On Day 21, a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) was administered.

    • Monitoring: Mice were monitored daily for signs of arthritis. A clinical arthritis score was assigned to each paw (0=normal, 1=swelling of one digit, 2=swelling of multiple digits, 3=swelling of entire paw, 4=ankylosis).

    • Treatment: Upon reaching a mean arthritis score of 4-6, mice were randomized into treatment groups. This compound was administered orally once daily. Statumab was administered via intraperitoneal injection once weekly. The vehicle group received the appropriate control solution.

    • Endpoints: Treatment continued for 14 days. Final arthritis scores and paw volume (measured by plethysmometer) were recorded. Blood was collected for cytokine analysis via ELISA. Paws were collected for histopathological evaluation.

Protocol: Human Tumor Xenograft Model
  • Objective: To assess the anti-tumor activity of compounds in a JAK2-V617F-driven cancer model.

  • Cell Line: HEL 92.1.7 (human erythroleukemia), homozygous for the JAK2-V617F mutation.

  • Animal Model: Female athymic nude mice, 6-8 weeks of age.

  • Procedure:

    • Implantation: 5 x 10^6 HEL 92.1.7 cells in Matrigel were implanted subcutaneously into the right flank of each mouse.

    • Tumor Growth: Tumors were allowed to grow to a mean volume of 150-200 mm³. Tumor volume was calculated as (Length x Width²)/2.

    • Treatment: Mice were randomized into treatment groups. This compound and Ruxolitinib were administered orally twice daily.

    • Endpoints: Tumor volume and body weight were measured twice weekly. The primary endpoint was Tumor Growth Inhibition (TGI) at Day 28. A separate cohort was monitored for overall survival.

References

A Comparative Analysis of Benztropine's In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

Benztropine, a synthetic compound, exhibits a multifaceted pharmacological profile characterized by its potent anticholinergic, antihistaminic, and dopamine (B1211576) reuptake inhibitory actions. This guide provides a comparative overview of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Benztropine's Pharmacological Activity

The following table summarizes the key quantitative data regarding Benztropine's activity from various experimental models.

ParameterIn Vitro FindingsIn Vivo FindingsReference
Anticholinergic Activity Potency approximately equal to atropine (B194438) in isolated guinea pig ileum studies.Approximately half the activity of atropine when administered orally to unanesthetized cats.
Antihistaminic Activity Activity approaching that of pyrilamine (B1676287) maleate (B1232345) in laboratory animals.Similar duration of action to pyrilamine maleate.
Dopamine Reuptake Inhibition Potent inhibitor of presynaptic carrier-mediated dopamine transport.Dose-dependent increase of dopamine in the nerve terminals of the dopaminergic system.
Bioavailability -Approximately 29% oral bioavailability.
Peak Plasma Concentration -2.5 ng/mL reached in about 7 hours after a 1.5 mg oral dose.
Elimination Half-life -Highly variable, around 36 hours.

Mechanism of Action: A Multi-Target Approach

Benztropine's therapeutic and adverse effects are a consequence of its interaction with multiple biological targets. Its primary mechanism involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, thereby blocking parasympathetic nerve activity. Additionally, it inhibits the reuptake of dopamine in the synaptic cleft, which contributes to its efficacy in treating Parkinsonism. Its structural similarity to diphenhydramine (B27) also confers antihistaminic properties.

cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Dopamine Transporter Dopamine Transporter Muscarinic Receptor Muscarinic Receptor Histamine (B1213489) Receptor Histamine Receptor Benztropine Benztropine Benztropine->Dopamine Transporter Inhibits Reuptake Benztropine->Muscarinic Receptor Antagonist Benztropine->Histamine Receptor Antagonist

Benztropine's multi-target mechanism of action.

Experimental Protocols: A Methodological Overview

The understanding of Benztropine's effects is built upon a foundation of diverse experimental methodologies.

In Vitro Methodologies
  • Receptor Binding Assays: These assays are crucial for determining the affinity of Benztropine for its target receptors. For instance, competitive binding assays using radiolabeled ligands for muscarinic and histamine receptors quantify the drug's binding potency.

  • Isolated Tissue Preparations: The anticholinergic activity of Benztropine has been assessed using isolated guinea pig ileum. In this preparation, the ability of Benztropine to inhibit acetylcholine-induced muscle contractions is measured, providing a functional measure of its antagonist activity.

cluster_workflow In Vitro Experimental Workflow Isolated Guinea Pig Ileum Isolated Guinea Pig Ileum Acetylcholine Application Acetylcholine Application Isolated Guinea Pig Ileum->Acetylcholine Application Benztropine Treatment Benztropine Treatment Acetylcholine Application->Benztropine Treatment Measure Muscle Contraction Measure Muscle Contraction Benztropine Treatment->Measure Muscle Contraction

Workflow for assessing anticholinergic activity in vitro.
In Vivo Methodologies

  • Animal Models of Parkinson's Disease: To evaluate its anti-parkinsonian effects, Benztropine is administered to animal models where dopamine depletion is induced, mimicking the pathology of Parkinson's disease. Behavioral tests are then used to assess motor function.

  • Models of Drug-Induced Extrapyramidal Symptoms: Benztropine's efficacy in managing side effects of antipsychotic medications is studied in animals treated with these drugs to induce movement disorders.

  • Peripheral Neuropathy Models: Studies have utilized mouse models of oxaliplatin-induced peripheral neuropathy to demonstrate Benztropine's neuroprotective effects. Electrophysiology and histological analysis of nerve tissues are key outcome measures in these studies.

Comparative Effects: From the Bench to the Bedside

EffectIn Vitro EvidenceIn Vivo EvidenceClinical Relevance
Anticholinergic Inhibition of acetylcholine-induced contractions in isolated tissues.Reduction of secretions, mydriasis, and effects on smooth muscle.Responsible for both therapeutic effects (e.g., reducing tremor) and side effects (e.g., dry mouth, blurred vision).
Dopamine Reuptake Inhibition Blocks dopamine transporters in cell-based assays.Increased synaptic dopamine levels in animal brains.Contributes to the alleviation of motor symptoms in Parkinson's disease.
Antihistaminic Binds to histamine receptors.Sedative effects observed in animals.Contributes to the sedative side effect profile of the drug.
Neuroprotection -Prevention of demyelination and neuronal damage in a mouse model of chemotherapy-induced peripheral neuropathy.Potential for expanded therapeutic use in preventing chemotherapy side effects.
Anti-tumoral -Reduced tumor growth in mice, and synergized with the anti-tumoral effect of oxaliplatin.Suggests a potential role as an adjunct in cancer therapy.

Adverse Effects: The Other Side of the Coin

The clinical use of Benztropine is often limited by its adverse effects, which are a direct extension of its pharmacological actions.

Common Adverse Effects:

  • Anticholinergic: Dry mouth, blurred vision, urinary retention, constipation, tachycardia.

  • Central Nervous System: Confusion, hallucinations, memory impairment, drowsiness.

Serious Adverse Effects:

  • Cardiovascular: Tachycardia, which can be problematic in patients with pre-existing heart conditions.

  • Ocular: Can precipitate angle-closure glaucoma.

  • Other: Anhidrosis (decreased sweating) can lead to hyperthermia, particularly in hot environments.

Independent Replication of Published Benztropine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benztropine's performance with other alternatives, supported by experimental data from published studies. It is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience. The initial topic of "Bentysrepinine" yielded no results in scientific literature; it is presumed to be a proprietary name or misspelling for Benztropine (B127874), the subject of this guide.

Benztropine is a centrally acting anticholinergic agent that is primarily used for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms (EPS).[1] Its therapeutic efficacy is attributed to its dual mechanism of action: the antagonism of muscarinic acetylcholine (B1216132) receptors (primarily the M1 subtype) and the inhibition of dopamine (B1211576) reuptake.[2][3] This dual action helps to restore the balance between the dopaminergic and cholinergic systems in the basal ganglia.[2]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from various clinical studies, comparing Benztropine to placebo and other therapeutic alternatives for its main indications.

Table 1: Benztropine for Drug-Induced Extrapyramidal Symptoms (EPS)

Comparison Efficacy Outcome Safety/Side Effect Outcome Study Reference
Benztropine vs. Amantadine (B194251) Comparable efficacy in reducing EPS.[4]Benztropine is associated with a higher incidence of anticholinergic side effects such as dry mouth and blurred vision.[4][5]Kelly et al., 1974; DiMascio et al., 1976[4]
Benztropine Prophylaxis vs. Placebo 14% incidence of acute dystonia with Benztropine vs. 33% with placebo.[6]Prophylactic use significantly reduces the incidence of acute dystonic reactions.[6]Study on patients requiring haloperidol (B65202) treatment.[6]

Table 2: Benztropine for Parkinson's Disease

Comparison Outcome Measure Benztropine Effect Comparator Effect Key Findings
Benztropine + Levodopa/Carbidopa vs. Placebo + Levodopa/Carbidopa (1980) Rigidity, Finger Tapping Speed, Activities of Daily LivingStatistically significant improvement.[6]No significant improvement.[6]Benztropine as an adjunct to levodopa/carbidopa therapy provides modest but statistically significant improvements in motor function.[6]
Benztropine vs. Clozapine (B1669256) Unified Parkinson's Disease Rating Scale (UPDRS) Motor Score, TremorEqually effective in improving tremor and UPDRS motor score.[6]Equally effective in improving tremor and UPDRS motor score.[6]Benztropine and clozapine demonstrated comparable efficacy in treating tremor in Parkinson's disease.[6]

Table 3: User-Reported Side Effect Comparison of Anticholinergic Agents

Drug Average Rating (out of 10) Positive Effect Reported by Users Negative Effect Reported by Users
Benztropine 6.856%28%
Trihexyphenidyl 6.546%25%
Biperiden 8.0100% (small sample size)0%
Procyclidine 6.963%25%
Data compiled from user reviews on Drugs.com and should be interpreted with caution as it is not from controlled clinical trials.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key comparative studies.

Protocol 1: Double-Blind, Crossover Study of Benztropine vs. Amantadine for Neuroleptic-Induced EPS

  • Study Design: A double-blind, crossover study.[4]

  • Participants: Patients with neuroleptic-induced extrapyramidal symptoms.[4]

  • Intervention: Participants were randomly assigned to receive either benztropine or amantadine for a specified period. This was followed by a washout period, after which they were crossed over to the other treatment.[4]

  • Outcome Measures: The primary efficacy endpoint was the reduction in EPS as measured by a standardized rating scale. Safety was assessed by recording the incidence and severity of adverse events.[4]

  • Statistical Analysis: Data were analyzed to compare the improvements in EPS symptoms between the benztropine and amantadine treatment periods.

Protocol 2: Prospective, Double-Blind, Placebo-Controlled Trial of Benztropine Prophylaxis for Drug-Induced Dystonia

  • Study Design: A prospective, double-blind, placebo-controlled trial.[6]

  • Participants: 29 inpatients with major psychotic disorders requiring haloperidol treatment.[6]

  • Intervention: The Benztropine group (n=14) received benztropine alongside a clinician-determined dose of haloperidol for 7 days. The Placebo group (n=15) received a placebo with their haloperidol dose for the same duration.[6]

  • Outcome Measures: The primary outcome was the incidence of acute dystonia. Secondary measures included the assessment of anticholinergic side effects.[6]

Mandatory Visualizations

Benztropine's Dual Mechanism of Action

Benztropine exerts its therapeutic effects through two primary mechanisms: antagonism of the muscarinic acetylcholine M1 receptor and inhibition of the dopamine transporter (DAT).[4] This dual action helps to restore the dopamine-acetylcholine balance in the basal ganglia, which is disrupted in movement disorders.[2][4]

Benztropine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine Receptor (D2) Dopamine->D2R Binds Acetylcholine Acetylcholine M1R Muscarinic Receptor (M1) Acetylcholine->M1R Binds Benztropine Benztropine Benztropine->DAT Inhibits Benztropine->M1R Antagonizes

Caption: Benztropine's dual mechanism of action.

Generalized Workflow for a Benztropine Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of Benztropine on motor symptoms.[6]

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Develop Protocol & Inclusion/Exclusion Criteria Ethics Obtain IRB/Ethics Committee Approval Protocol->Ethics Screening Patient Screening Ethics->Screening Recruitment Recruitment & Informed Consent Screening->Recruitment Randomization Randomization Recruitment->Randomization GroupA Group A: Benztropine Randomization->GroupA GroupB Group B: Placebo/Comparator Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits Treatment->FollowUp DataCollection Data Collection (Efficacy & Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Interpretation of Results Analysis->Results Publication Publication/ Dissemination Results->Publication

Caption: A generalized workflow for a Benztropine clinical trial.

References

A Comparative Guide to the Activity of Benztropine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Benztropine and its structural analogs, focusing on their interactions with key neurotransmitter transporters and receptors. The information presented is intended to support research and development efforts in neuropharmacology and medicinal chemistry.

Benztropine (BZT), a derivative of tropane, is a well-established therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its clinical efficacy stems from a dual mechanism of action: the inhibition of dopamine (B1211576) reuptake by targeting the dopamine transporter (DAT) and the blockade of muscarinic acetylcholine (B1216132) receptors (M1).[3][4] This unique pharmacological profile has spurred the development of numerous structural analogs with the aim of optimizing potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of these analogs, supported by experimental data.

Comparative Activity of Benztropine Analogs

The following table summarizes the binding affinities (Ki, in nM) of Benztropine and a selection of its structural analogs for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), muscarinic M1 receptor, and histamine (B1213489) H1 receptor. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Muscarinic M1 Ki (nM)Histamine H1 Ki (nM)
Benztropine (BZT)11-30~500-4600~1420-7350216-37600
4',4''-diF-BZT (AHN 1-055)9----
N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane (JHW 007)-----
GA 1-6929.24901420>100-fold lower than DAT11-43-fold lower than DAT
GA 2-50--->100-fold lower than DAT11-43-fold lower than DAT
GA 2-995.59-->100-fold lower than DAT11-43-fold lower than DAT
JHW 013--->100-fold lower than DAT11-43-fold lower than DAT
4'-Cl BZT-----

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays. The following are generalized protocols for these experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from its target.

Materials:

  • Cell membranes or tissue homogenates expressing the target transporter (e.g., DAT, SERT, NET) or receptor (e.g., muscarinic M1, histamine H1).

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]pirenzepine for M1 receptors).

  • Unlabeled test compounds (Benztropine and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells or synaptosomes.

Objective: To determine the potency (IC₅₀) of test compounds in inhibiting dopamine transport.

Materials:

  • Cells stably or transiently expressing the human dopamine transporter (hDAT) or synaptosomes prepared from brain tissue (e.g., rat striatum).[6]

  • [³H]Dopamine.

  • Unlabeled test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Plate the cells or prepare synaptosomes and pre-incubate them with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to the cell/synaptosome suspension.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]Dopamine taken up by the cells/synaptosomes using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of dopamine uptake, is calculated from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Benztropine and the general workflow of a radioligand binding assay.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Benztropine Benztropine Analogs Benztropine->DAT Inhibition MuscarinicReceptor Muscarinic M1 Receptor Benztropine->MuscarinicReceptor Antagonism Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Binding

Caption: Mechanism of action of Benztropine analogs.

start Start prep Prepare Membranes & Radioligand start->prep incubate Incubate with Test Compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

References

Unveiling the Specificity of Benztropine: A Comparative Guide to Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benztropine's binding affinity to its primary targets, the dopamine (B1211576) transporter (DAT) and muscarinic acetylcholine (B1216132) receptors (mAChR), as well as its major off-target, the histamine (B1213489) H1 receptor. Through detailed experimental protocols and supporting data, we aim to offer a clear understanding of Benztropine's specificity, a crucial aspect for accurate interpretation of research findings and effective drug development.

Benztropine (B127874) is a well-established pharmacological agent with a dual mechanism of action, functioning as both a potent inhibitor of the dopamine transporter and an antagonist of muscarinic acetylcholine receptors.[1] This dual activity, while therapeutically beneficial in conditions like Parkinson's disease, necessitates a thorough characterization of its binding profile to distinguish its effects on these distinct molecular targets.[1][2] Furthermore, Benztropine is known to interact with histamine H1 receptors, which can contribute to its overall pharmacological profile and potential side effects.[3][4]

Quantitative Analysis of Benztropine's Binding Affinity

Competitive binding assays are instrumental in determining the selectivity of a compound by measuring its ability to displace a radiolabeled ligand from its target. The table below summarizes the binding affinities (Ki and IC50 values) of Benztropine and relevant competitor compounds for the human dopamine transporter, muscarinic receptors, and histamine H1 receptors. Lower values indicate a higher binding affinity.

TargetCompoundRadioligandAssay TypeKi (nM)IC50 (nM)
Dopamine Transporter (DAT) Benztropine [³H]CFTBinding9-
Cocaine[³H]CFTBinding--
GBR 12909[³H]WIN 35,428Binding--
Muscarinic Receptors (mAChR) Benztropine Radioligand BindingBinding1.8-
Atropine[³H]N-methylscopolamineBinding--
Pirenzepine[³H]pirenzepineBinding--
Histamine H1 Receptor Benztropine Radioligand BindingBinding16 - 37,600-
Diphenhydramine[³H]pyrilamineBinding--
Pyrilamine[³H]pyrilamineBinding--

Experimental Protocols

To ensure the reproducibility and accuracy of binding affinity determination, detailed and standardized protocols are essential. Below are comprehensive methodologies for performing competitive binding assays for both the dopamine transporter and muscarinic acetylcholine receptors.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the steps to determine the binding affinity of Benztropine and other inhibitors to the dopamine transporter expressed in a suitable cell line (e.g., HEK293 cells stably expressing human DAT).

Materials:

  • HEK293 cells stably expressing human DAT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]CFT (final concentration ~0.5 nM)

  • Benztropine and competitor compounds (e.g., Cocaine, GBR 12909) at various concentrations

  • Non-specific binding control: A high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12935)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to 80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the prepared cell membrane suspension.

    • Add increasing concentrations of Benztropine or competitor compounds to the respective wells.

    • Add the radioligand, [³H]CFT, to all wells at a fixed concentration.

    • For determining non-specific binding, add a high concentration of GBR 12935 to a set of wells.

    • Incubate the plate for 2 hours at 4°C.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Muscarinic Acetylcholine Receptors (mAChR)

This protocol details the procedure for assessing the binding affinity of Benztropine and other antagonists to muscarinic acetylcholine receptors, using a cell line expressing the receptor of interest (e.g., CHO cells stably expressing the human M1 muscarinic receptor).

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) (final concentration ~0.2 nM)

  • Benztropine and competitor compounds (e.g., Atropine, Pirenzepine) at various concentrations

  • Non-specific binding control: A high concentration of a potent muscarinic antagonist (e.g., 1 µM Atropine)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-hM1 cells to 80-90% confluency.

    • Follow the same membrane preparation procedure as described in Protocol 1.

  • Competitive Binding Assay:

    • In a 96-well plate, add the prepared cell membrane suspension (10-20 µg protein).

    • Add various concentrations of Benztropine or competitor compounds.

    • Add the radioligand, [³H]NMS, to all wells at a fixed concentration.

    • For non-specific binding, add a high concentration of Atropine.

    • Incubate the plate for 60 minutes at 25°C.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration over GF/C filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Determine the bound radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 and Ki values as described in Protocol 1.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of Benztropine's action, the following diagrams illustrate the competitive binding assay workflow and the signaling pathways of its primary targets.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing target) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Compound_ Compound_ dilutions Compound Dilutions (Benztropine & Competitors) Filtration Filtration (Separate bound/free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measure radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 & Ki) Scintillation->Data_Analysis Compound_dilutions Compound_dilutions Compound_dilutions->Incubation Signaling_Pathways cluster_dat Dopamine Transporter (DAT) Signaling cluster_machr Muscarinic Acetylcholine Receptor (M1) Signaling Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Benztropine_DAT Benztropine Benztropine_DAT->DAT Inhibition Acetylcholine Acetylcholine M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Gq Gq protein M1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Benztropine_M1 Benztropine Benztropine_M1->M1_Receptor Antagonism

References

Comparative Therapeutic Index of Paclitaxel and Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index (TI) of Paclitaxel, a widely used chemotherapeutic agent, with two other commonly used drugs, Doxorubicin and Docetaxel. The therapeutic index, a measure of the relative safety of a drug, is a critical parameter in oncology, signifying the window between the dose required for a therapeutic effect and the dose that causes toxicity. This comparison is supported by experimental data from murine models, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Comparative Therapeutic Index Data

The therapeutic index is classically defined as the ratio of the dose that is lethal to 50% of a population (LD50) to the dose that produces a therapeutic effect in 50% of a population (ED50). A higher TI indicates a wider margin of safety. The following table summarizes the available in vivo data for Paclitaxel, Doxorubicin, and Docetaxel in mouse models.

CompoundLD50 (mg/kg, intravenous)ED50 (mg/kg, intravenous) for Tumor Growth InhibitionCalculated Therapeutic Index (LD50/ED50)
Paclitaxel 31.3 - 34.812 - 24~1.3 - 2.9
Doxorubicin 12.5 - 174~3.1 - 4.3
Docetaxel ~25 (Maximum Tolerated Dose)6 - 10~2.5 - 4.2

Note: The LD50 and ED50 values can vary depending on the specific mouse strain, tumor model, and experimental conditions. The values presented here are representative estimates based on available literature.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vivo assays to establish both the lethal dose (LD50) and the effective dose (ED50).

Determination of Median Lethal Dose (LD50)

The LD50 is determined through acute toxicity studies in animal models, typically mice.

  • Animal Model: Healthy, adult mice of a specific strain (e.g., BALB/c or C57BL/6) are used.

  • Dose Administration: A range of single intravenous doses of the test compound are administered to different groups of animals.

  • Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Data Analysis: The percentage of mortality in each dose group is recorded. Statistical methods, such as the Reed-Muench or probit analysis, are used to calculate the dose that results in 50% mortality.

Determination of Median Effective Dose (ED50) for Tumor Growth Inhibition

The ED50 for anticancer drugs is often determined by assessing the dose required to achieve a 50% reduction in tumor growth.

  • Tumor Model: A relevant tumor model is established in immunocompromised mice (e.g., nude mice) by subcutaneously implanting human cancer cells (xenograft) or using a syngeneic mouse tumor model.

  • Treatment: Once tumors reach a palpable size, different groups of mice are treated with a range of intravenous doses of the test compound.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Data Analysis: The dose of the compound that causes a 50% inhibition of tumor growth compared to a control group (treated with vehicle) is determined and designated as the ED50.

Signaling Pathways and Mechanisms of Action

Paclitaxel's Mechanism of Action: Microtubule Stabilization

Paclitaxel's primary mechanism of action involves the disruption of normal microtubule dynamics, which are essential for cell division.

Paclitaxel_Microtubule_Stabilization Paclitaxel's Impact on Microtubule Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Paclitaxel Intervention Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization GTP Hydrolysis Dynamic Instability Dynamic Instability Microtubule Polymerization->Dynamic Instability Microtubule Depolymerization->Tubulin Dimers Disassembly Microtubule Depolymerization->Dynamic Instability Paclitaxel Paclitaxel Stabilized Microtubules Stabilized Microtubules Paclitaxel->Stabilized Microtubules Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubules->Mitotic Arrest Inhibits Depolymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Paclitaxel disrupts normal microtubule dynamics by stabilizing them, leading to mitotic arrest and apoptosis.

Paclitaxel-Induced Apoptosis Signaling Pathway

The mitotic arrest triggered by Paclitaxel activates downstream signaling cascades that ultimately lead to programmed cell death, or apoptosis.

Paclitaxel_Apoptosis_Pathway Simplified Paclitaxel-Induced Apoptosis Pathway Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Stabilization->Mitotic Arrest (G2/M Phase) Activation of Pro-apoptotic Proteins Activation of Pro-apoptotic Proteins Mitotic Arrest (G2/M Phase)->Activation of Pro-apoptotic Proteins Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Mitotic Arrest (G2/M Phase)->Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Activation of Pro-apoptotic Proteins->Mitochondrial Outer Membrane Permeabilization Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization prevents inhibition Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Paclitaxel-induced mitotic arrest triggers a cascade of events leading to apoptosis.

Validating the Downstream Signaling Effects of Bentysrepinine Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bentysrepinine is a novel, highly selective small molecule inhibitor of the Epidermal Growth-factor receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In many cancers, this pathway is dysregulated, making it a key target for therapeutic intervention.[1] This guide provides a comparative analysis of this compound's effects on downstream signaling pathways against established first-generation EGFR inhibitors, Gefitinib and Erlotinib.[2][3] The data presented herein is based on in vitro studies using the EGFR-mutant non-small cell lung cancer (NSCLC) cell line, PC-9, which is known to be sensitive to EGFR inhibitors.[4]

EGFR Signaling Pathway and Inhibition

Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival. This compound, like other EGFR tyrosine kinase inhibitors (TKIs), competes with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K pY RAS RAS EGFR->RAS pY AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR inhibits Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_western Western Blotting cluster_mtt MTT Assay WB_Start Cell Treatment WB_Lysis Cell Lysis WB_Start->WB_Lysis WB_Quant Protein Quant. WB_Lysis->WB_Quant WB_PAGE SDS-PAGE WB_Quant->WB_PAGE WB_Transfer Transfer WB_PAGE->WB_Transfer WB_Blot Immunoblot WB_Transfer->WB_Blot WB_Detect Detection WB_Blot->WB_Detect WB_End IC50 (p-Proteins) WB_Detect->WB_End MTT_Start Cell Treatment MTT_Add Add MTT MTT_Start->MTT_Add MTT_Sol Solubilize MTT_Add->MTT_Sol MTT_Read Read Absorbance MTT_Sol->MTT_Read MTT_End IC50 (Viability) MTT_Read->MTT_End Start Start: PC-9 Cells Start->WB_Start Start->MTT_Start

References

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